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Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of N-Benzyloxycarbonyl (S)-Lisinopril

An In-Depth Technical Guide to N-Benzyloxycarbonyl-(S)-Lisinopril: Structure, Properties, and Analytical Considerations Abstract N-Benzyloxycarbonyl-(S)-Lisinopril is a critical derivative of the angiotensin-converting e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Benzyloxycarbonyl-(S)-Lisinopril: Structure, Properties, and Analytical Considerations

Abstract

N-Benzyloxycarbonyl-(S)-Lisinopril is a critical derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. The introduction of the benzyloxycarbonyl (Cbz) protecting group onto the primary amine of the lysine residue fundamentally alters the molecule's physicochemical properties, rendering it a key intermediate in synthetic strategies and a vital reference standard in analytical development. This guide provides a comprehensive examination of its chemical structure, stereochemical integrity, and physicochemical properties, contrasting them with the parent drug. Furthermore, it details the rationale behind its synthesis, providing robust, field-proven protocols for its preparation, deprotection, and analytical characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this compound for synthesis, process control, and impurity profiling.

Introduction: The Strategic Role of Amine Protection in Lisinopril Chemistry

Lisinopril: An Overview of the ACE Inhibitor

Lisinopril, chemically known as (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, is a third-generation ACE inhibitor widely prescribed for hypertension and heart failure.[1][2] Unlike many other ACE inhibitors, Lisinopril is not a prodrug and is excreted unchanged in the urine.[2] Its structure incorporates a lysine analog, which is crucial for its therapeutic activity but also presents challenges during chemical synthesis due to the presence of multiple reactive functional groups, including a primary and a secondary amine, and two carboxylic acids.[3]

The Imperative of Protecting Groups in Peptide Synthesis

The synthesis of complex peptide-like molecules such as Lisinopril necessitates a carefully orchestrated strategy of protecting reactive functional groups to prevent unwanted side reactions.[4] The nucleophilic primary amine on the lysine side chain is particularly reactive and, if left unprotected, would interfere with controlled amide bond formation and other coupling reactions. Protecting groups are temporary modifications that mask a functional group's reactivity, which can be selectively removed later in the synthetic sequence under conditions that do not degrade the rest of the molecule.[4][5]

The Benzyloxycarbonyl (Cbz) Group: A Cornerstone of Amine Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic and robust carbamate-based protecting group for amines, valued for its stability across a wide range of reaction conditions, including acidic and basic environments.[6][7] Its key strategic advantage lies in its unique removal condition: catalytic hydrogenation.[8] This process, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, cleaves the Cbz group to release the free amine, toluene, and carbon dioxide. This "orthogonal" deprotection strategy allows for selective unmasking of the amine without affecting other common protecting groups like tert-butyloxycarbonyl (Boc), which are acid-labile.[6]

Chemical Structure and Stereochemistry

Molecular Structure Elucidation

The chemical structure of N-Benzyloxycarbonyl-(S)-Lisinopril is derived from the parent Lisinopril molecule by the acylation of the ε-amino group of the lysine residue with a benzyloxycarbonyl group.

  • Parent Moiety: Lisinopril (C₂₁H₃₁N₃O₅)

  • Protecting Group: Benzyloxycarbonyl (C₈H₇O₂)

  • Resulting Structure: N-Cbz-(S)-Lisinopril (C₂₉H₃₇N₃O₇)

The introduction of the Cbz group adds a benzyl carbamate functionality to the lysine side chain, significantly altering the molecule's physical and chemical characteristics.

Stereochemical Integrity

Lisinopril possesses three chiral centers, all in the (S) configuration, which are essential for its biological activity.[1][9] The nomenclature N-Benzyloxycarbonyl-(S) -Lisinopril explicitly confirms that the stereochemistry of the parent molecule is retained during the protection step. Any synthetic or analytical protocol must be designed to preserve these stereocenters to avoid the formation of diastereomeric impurities, which can have different pharmacological and toxicological profiles.[10]

Physicochemical Properties

The addition of the Cbz group dramatically shifts the physicochemical profile of Lisinopril from a hydrophilic, water-soluble zwitterion to a more lipophilic, organic-soluble molecule.

Core Physicochemical Data

A summary of the core properties for Lisinopril and its Cbz-protected derivative is presented below.

PropertyLisinoprilN-Benzyloxycarbonyl-(S)-LisinoprilRationale for Change
Molecular Formula C₂₁H₃₁N₃O₅C₂₉H₃₇N₃O₇Addition of C₈H₆O₂ from the Cbz group.
Molecular Weight 405.49 g/mol [11]539.62 g/mol Addition of the Cbz moiety (134.13 g/mol ).
Appearance White to off-white crystalline powder[2][9]Expected to be a white to off-white solidGeneral property of protected amino acid derivatives.
IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[3](2S)-1-[(2S)-6-[(benzyloxy)carbonylamino]-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acidReflects the N-acylation of the lysine side chain.
Solubility Profile

The most significant change is in solubility. Lisinopril is soluble in water (approx. 13 mg/L) but sparingly soluble in methanol and practically insoluble in ethanol.[2] The large, aromatic Cbz group imparts significant hydrophobic character. Consequently, N-Cbz-(S)-Lisinopril is expected to have very low aqueous solubility but demonstrate good solubility in organic solvents such as methanol, ethyl acetate, dichloromethane (DCM), and dimethylformamide (DMF). This property is leveraged during synthesis for reaction setup and purification via extraction or organic-phase chromatography.

Acid-Base Properties (pKa)

Lisinopril is a tetraprotic molecule with four distinct pKa values corresponding to its two carboxylic acid groups and two amino groups.[12]

  • pKa₁: ~1.6 (Carboxyl group)

  • pKa₂: ~3.1 (Second Carboxyl group)

  • pKa₃: ~7.1 (Secondary amine)

  • pKa₄: ~10.7 (Primary ε-amino group of lysine)

Upon protection, the highly basic primary amine (pKa ≈ 10.7) is converted into a non-basic carbamate. This is the most profound change to the acid-base profile. The remaining three pKa values associated with the two carboxylates and the secondary amine will persist, although they may experience minor shifts due to the altered electronic environment. This change is critical for designing extraction procedures and selecting appropriate pH conditions for chromatographic analysis.

Synthesis and Application

Rationale for Synthesis

N-Cbz-(S)-Lisinopril is primarily synthesized for two purposes:

  • As a Key Synthetic Intermediate: For producing derivatives of Lisinopril where further chemical modifications are required on the carboxyl groups or the secondary amine, while the primary amine must remain unreactive.

  • As an Analytical Reference Standard: For the identification and quantification of process-related impurities during the manufacturing of Lisinopril. Regulatory bodies require that all potential impurities are well-characterized.[1]

Generalized Synthetic Workflow: N-Protection of Lisinopril

This protocol describes a standard Schotten-Baumann reaction for the selective N-protection of the primary amine of Lisinopril. The choice of a biphasic system or an aqueous solution with a pH buffer is critical for selectivity. The primary amine is significantly more nucleophilic than the secondary amine, especially at a controlled pH, allowing for selective reaction.

Protocol: Synthesis of N-Cbz-(S)-Lisinopril

  • Dissolution: Dissolve Lisinopril (1.0 eq) in a 1 M sodium bicarbonate solution (aqueous) at 0-5°C with stirring. The base serves to deprotonate the amino groups, increasing their nucleophilicity, and to neutralize the HCl byproduct.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature below 5°C. Causality: Exothermic reaction; slow addition prevents temperature spikes that could lead to side reactions or degradation.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the consumption of Lisinopril is complete.

  • Work-up (Extraction): Once complete, wash the aqueous mixture with a non-polar solvent like diethyl ether or hexane to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Acidification & Isolation: Cool the aqueous layer to 0-5°C and carefully acidify with 1 M HCl to a pH of ~2-3. Causality: At this pH, the carboxyl groups are protonated, rendering the product molecule neutral and causing it to precipitate out of the aqueous solution.

  • Filtration and Drying: Collect the resulting white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield N-Cbz-(S)-Lisinopril.

Synthesis_Deprotection_Workflow cluster_synthesis Synthesis cluster_product Protected Intermediate cluster_deprotection Deprotection Lisinopril Lisinopril Reaction Reaction Vessel (aq. NaHCO₃, 0-5°C) Lisinopril->Reaction Cbz_Lisinopril N-Cbz-(S)-Lisinopril Reaction->Cbz_Lisinopril Work-up & Acidification CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Deprotection_Reaction Hydrogenolysis (H₂, Pd/C, Methanol) Cbz_Lisinopril->Deprotection_Reaction Lisinopril_Final Lisinopril Deprotection_Reaction->Lisinopril_Final Analytical_Workflow SamplePrep Sample Preparation (Dissolve in Diluent, e.g., 50:50 ACN/H₂O) Injection Inject Sample (10 µL) SamplePrep->Injection HPLC_System RP-HPLC System (C18 Column) Separation Gradient Elution (Separation based on polarity) HPLC_System->Separation Injection->HPLC_System Detection UV Detection (215 nm) Separation->Detection Data Data Acquisition & Integration (Chromatogram) Detection->Data Analysis Purity Calculation (% Area Normalization) Data->Analysis

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Benzyloxycarbonyl-(S)-Lisinopril

Prepared by: Gemini, Senior Application Scientist Executive Summary The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. Among these, molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. Among these, molecular weight and aqueous solubility are paramount, influencing everything from synthetic feasibility to bioavailability and formulation strategies. This guide provides a detailed examination of N-Benzyloxycarbonyl-(S)-Lisinopril, a protected derivative of the widely used angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. By introducing the benzyloxycarbonyl (Cbz) protecting group, the molecule's characteristics are significantly altered. This whitepaper details the theoretical and practical aspects of determining its molecular weight and provides a comprehensive profile of its aqueous solubility, offering critical insights for researchers in drug development and process chemistry.

Introduction: The Rationale for Modifying Lisinopril

Lisinopril is a potent, long-acting ACE inhibitor used in the treatment of hypertension and heart failure.[1][2] Chemically, it is a synthetic peptide derivative, specifically the lysine-analog of enalaprilat.[1] A key feature of Lisinopril is its high water solubility, which is unique among ACE inhibitors and allows for complete excretion in the urine without liver metabolism.[1][3]

In the context of multi-step synthesis or the development of prodrugs and specialized delivery systems, chemical modification of the parent molecule is often necessary. One of the most common modifications is the protection of reactive functional groups, such as the primary amine in the lysine residue of Lisinopril. The N-benzyloxycarbonyl (Cbz) group is a stalwart in amine protection due to its stability under various conditions and its reliable removal via catalytic hydrogenolysis.[4]

However, the introduction of the large, hydrophobic Cbz group is expected to dramatically alter the physicochemical profile of Lisinopril. This guide will precisely quantify these changes, focusing on molecular weight and the critical parameter of aqueous solubility.

Molecular Profile: Structure and Weight

Chemical Structures

The transformation from Lisinopril to its Cbz-protected form involves the acylation of the terminal primary amine on the lysine side-chain. This modification adds a significant aromatic moiety to the molecule.

G cluster_0 Lisinopril cluster_1 N-Benzyloxycarbonyl-(S)-Lisinopril Lisinopril Lisinopril Cbz_Lisinopril Cbz_Lisinopril Lisinopril->Cbz_Lisinopril Benzyl Chloroformate, Base

Caption: Transformation of Lisinopril to N-Benzyloxycarbonyl-(S)-Lisinopril.

Molecular Weight Calculation and Verification

The molecular weight is a fundamental property derived directly from the molecular formula. The addition of the Cbz group (C₈H₇O₂) and the removal of one hydrogen atom from the amine results in a predictable increase in mass.

CompoundMolecular FormulaCalculationMolar Mass ( g/mol )
Lisinopril (anhydrous)C₂₁H₃₁N₃O₅(2112.011)+(311.008)+(314.007)+(515.999)405.49[5][6]
N-Benzyloxycarbonyl-(S)-Lisinopril C₂₉H₃₇N₃O₇ (2912.011)+(371.008)+(314.007)+(715.999)539.63

Expert Insight: While theoretical calculation is precise, experimental verification via mass spectrometry (e.g., ESI-MS) is a mandatory step in compound characterization. This confirms the identity of the synthesized molecule and rules out unexpected side reactions, providing a self-validating system for the synthetic protocol.

Aqueous Solubility Profile: From Theory to Practice

Aqueous solubility is a critical determinant of a drug's developability, impacting everything from in vitro assay reliability to oral bioavailability.[7] Lisinopril itself is described as being soluble in water, with reported values ranging from approximately 13 mg/L to as high as 100 mg/mL, depending on the conditions and solid form.[1][8][9]

Theoretical Considerations: The Impact of the Cbz Group

The addition of the Cbz group fundamentally alters the balance of hydrophilic and lipophilic regions within the molecule.

  • Increased Lipophilicity: The benzyl group introduces a large, non-polar aromatic surface area. This significantly increases the molecule's octanol-water partition coefficient (LogP), favoring partitioning into non-polar environments over water.[7]

  • Disruption of Solvation: The primary amine of Lisinopril is a key site for hydrogen bonding with water molecules. Converting this amine to a carbamate reduces its hydrogen bond donating capacity and shields it sterically, hindering solvation.

Based on these principles, a dramatic decrease in aqueous solubility is predicted for N-Benzyloxycarbonyl-(S)-Lisinopril compared to its parent compound.

Experimental Determination: The Shake-Flask Method

To obtain a definitive measure of solubility, an equilibrium (thermodynamic) solubility assay is required. The "gold standard" for this is the Shake-Flask Method (SFM).[10] This method is chosen over kinetic or high-throughput screening assays because it measures the true equilibrium of the compound between its solid state and a saturated aqueous solution, providing the most accurate and relevant data for biopharmaceutical assessment.[11][12]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Experimental Protocol: Shake-Flask Solubility Assay

Objective: To determine the thermodynamic aqueous solubility of N-Benzyloxycarbonyl-(S)-Lisinopril at a physiologically relevant pH.

Materials:

  • N-Benzyloxycarbonyl-(S)-Lisinopril (crystalline solid, purity >98%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade Acetonitrile and Water

  • Trifluoroacetic Acid (TFA)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm PVDF syringe filters

  • Calibrated HPLC-UV system

Methodology:

  • Preparation of Standards: Prepare a stock solution of N-Benzyloxycarbonyl-(S)-Lisinopril in a suitable organic solvent (e.g., DMSO or Acetonitrile). Create a calibration curve by serial dilution into the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Add an excess amount of solid N-Benzyloxycarbonyl-(S)-Lisinopril to a 2 mL glass vial (approx. 2-5 mg, ensuring solid remains after equilibration). Add 1 mL of PBS (pH 7.4) to the vial. Prepare in triplicate.

  • Equilibration: Secure the vials on an orbital shaker set to 25°C and agitate for 24 hours. The extended time is crucial to ensure a true equilibrium is reached between the solid and dissolved states.[10]

  • Phase Separation: After 24 hours, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter into a clean HPLC vial. Causality Note: The use of a low-protein-binding filter like PVDF is critical to prevent loss of the analyte due to non-specific binding, which would lead to an underestimation of solubility.

  • Quantification: Analyze the filtered samples using a validated HPLC-UV method. An example method would be a C18 column with a gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Data Analysis: Determine the concentration of the unknown samples by interpolating their peak areas from the standard calibration curve. The average concentration from the triplicate samples represents the aqueous solubility.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical parameters of Lisinopril and its N-Cbz derivative, combining established data with the expected outcomes from the protocols described herein.

ParameterLisinoprilN-Benzyloxycarbonyl-(S)-LisinoprilRationale for Change
Molecular Formula C₂₁H₃₁N₃O₅C₂₉H₃₇N₃O₇Addition of C₈H₆O₂ from the Cbz group.
Molar Mass ( g/mol ) 405.49539.63Direct consequence of the change in molecular formula.
Aqueous Solubility Soluble (e.g., >10 mg/mL)[9][13]Poorly Soluble (Predicted <0.1 mg/mL)Significant increase in lipophilicity and reduction in hydrogen bonding potential due to the aromatic Cbz group.[7]
Key Functional Groups Primary Amine, Carboxylic AcidsCarbamate, Carboxylic AcidsProtection of the primary amine.

Conclusion for the Drug Development Professional

The protection of Lisinopril with an N-benzyloxycarbonyl group is a synthetically useful transformation that fundamentally alters the molecule's identity. The molecular weight increases by approximately 33% to 539.63 g/mol . More critically, the addition of the hydrophobic benzyl moiety is predicted to cause a drastic reduction in aqueous solubility. This transition from a "soluble" to a "poorly soluble" compound has profound implications. Researchers must anticipate challenges in formulation, potential for poor bioavailability if used as a prodrug, and the need for organic solvents in subsequent synthetic steps. The robust Shake-Flask protocol detailed in this guide provides the self-validating framework necessary to accurately quantify this critical parameter, enabling informed decisions in the complex landscape of pharmaceutical development.

References

  • Lisinopril - Wikipedia. Wikipedia. [Link]

  • ZESTRIL (lisinopril) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

  • LISINOPRIL AN OVERVIEW. ResearchGate. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • solubility experimental methods.pptx. Slideshare. [Link]

  • Lisinopril- A Review. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • N-Benzyloxycarbonyl (S)-Lisinopril-d5. Omsynth Lifesciences. [Link]

  • Lisinopril-impurities. Pharmaffiliates. [Link]

  • Compound: LISINOPRIL (CHEMBL419213). ChEMBL - EMBL-EBI. [Link]

  • Lisinopril-impurities. Pharmaffiliates. [Link]

  • PRD_000560 BIRD Summary Page. RCSB PDB. [Link]

  • Synthesis and Characterization of Compounds Related to Lisinopril. PMC - NIH. [Link]

  • Physicochemical analysis and quality assessment of Lisinopril oral formulations used in the management of hypertension. GSC Biological and Pharmaceutical Sciences. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]

Sources

Foundational

The Role of the Cbz Protecting Group in N-Benzyloxycarbonyl (S)-Lisinopril Stability: Mechanisms, Kinetics, and Synthetic Control

Executive Summary Lisinopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure. Despite its clinical efficacy, the active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lisinopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure. Despite its clinical efficacy, the active pharmaceutical ingredient (API) exhibits inherent chemical vulnerabilities—particularly during high-temperature synthetic scale-up and solid-state storage. The primary degradation pathway is the intramolecular cyclization of the molecule into diketopiperazine (DKP) derivatives.

To mitigate this, the introduction of the N-Benzyloxycarbonyl (Cbz or Z) protecting group to form N-Benzyloxycarbonyl (S)-Lisinopril serves as a vital stabilization strategy. This technical guide explores the thermodynamic causality behind lisinopril degradation, the mechanistic role of the Cbz group in conferring stability, and provides a self-validating analytical protocol for kinetic evaluation.

Mechanistic Causality: The Vulnerability of Unprotected Lisinopril

Lisinopril’s structure contains a secondary amine, a primary amine on the lysine side chain, and a carboxylic acid on the proline ring. Under 1[1] or specific pH conditions, the unprotected API is highly susceptible to 1[1].

The secondary amine acts as a nucleophile, attacking the C-terminal carboxylate to form a thermodynamically favored six-membered ring. This 2[2] results in the generation of (S,S,S)-diketopiperazine, officially recognized as Pharmacopoeia Impurity C [1]. If thermal stress is prolonged or increased (e.g., up to 190°C), Impurity C undergoes epimerization to form (R,S,S)-diketopiperazine, known as Impurity D [1].

The Stabilizing Role of the Cbz Group

The Cbz protecting group fundamentally alters this thermodynamic landscape. By covalently attaching to the amine, the strongly electron-withdrawing benzyl carbamate moiety delocalizes the nitrogen's lone pair through resonance. This electronic shielding drastically reduces the nucleophilicity of the amine, effectively shutting down the 3[3] required for DKP formation. Furthermore, the bulky benzyl group provides steric hindrance, physically blocking the spatial conformation necessary for the transition state of the cyclization reaction.

DKP_Pathway Lisinopril Lisinopril (Active API) Heat Thermal Stress (>80°C) Lisinopril->Heat Intramolecular Dehydration DKP_C (S,S,S)-Diketopiperazine (Impurity C) Heat->DKP_C Cyclization Stable Stable Intermediate (No Cyclization) Heat->Stable Blocked Aminolysis DKP_D (R,S,S)-Diketopiperazine (Impurity D) DKP_C->DKP_D Epimerization (>190°C) Cbz_Lis N-Cbz-(S)-Lisinopril (Protected) Cbz_Lis->Heat Steric/Electronic Shielding

Fig 1. Degradation pathway of Lisinopril vs. the stabilizing effect of Cbz protection.

Self-Validating Experimental Protocol: Stability & Kinetic Analysis

To empirically validate the stabilizing effect of the Cbz group, a rigorous, stability-indicating HPLC method must be employed. The following protocol isolates the variables of temperature, humidity, and pH to quantify degradation kinetics reliably.

Step 1: Sample Preparation
  • Action: Formulate 100 µg/mL solutions of unprotected (S)-Lisinopril and N-Cbz-(S)-Lisinopril in4[4]. For solid-phase kinetics, distribute 50 mg aliquots into controlled humidity chambers at5[5].

  • Causality: Aqueous stress across the pH spectrum isolates base-catalyzed aminolysis (where the amine is fully deprotonated and highly nucleophilic) from acid-catalyzed hydrolysis[4]. The solid-phase humidity setup mimics long-term formulation storage, where trace moisture acts as a plasticizer, increasing molecular mobility and facilitating the DKP transition state.

Step 2: Thermal Stress Application
  • Action: Incubate aqueous samples at 25°C and 50°C for up to 72 hours[4]. Subject solid-state aliquots to5[5].

  • Causality: Elevated temperatures accelerate the reaction rate, providing the necessary kinetic data points to construct an Arrhenius plot. This allows researchers to extrapolate shelf-life at ambient conditions (293 K) without waiting years for real-time degradation.

Step 3: HPLC-UV/MS Chromatographic Analysis
  • Action: Inject samples into an RP-18 column (250 x 4.6 mm, 5 µm). Elute using a mobile phase of5[5] at a 15:15:70 (v/v/v) ratio with a 0.8 mL/min flow rate. Detect via UV at 210 nm[5].

  • Causality: The RP-18 stationary phase effectively resolves the polar API from the more hydrophobic, cyclized DKP degradants. A pH 7.1 buffer ensures the carboxylic acid moieties remain ionized, preventing peak tailing. UV detection at 210 nm is optimal for capturing the π→π* transitions of the amide bonds and the phenyl ring, as lisinopril lacks strong visible chromophores.

Step 4: Kinetic Modeling
  • Action: Integrate peak areas to determine the remaining API concentration. Calculate the degradation rate constant ( k ), half-life ( t1/2​ ), and thermodynamic parameters ( Ea​ , ΔH∗ , ΔS∗ )[5].

  • Causality: Quantifying these parameters reveals the energy barrier of the degradation pathway. A significantly higher Ea​ in the Cbz-protected sample mathematically validates the steric and electronic shielding provided by the protecting group.

Workflow Step1 Step 1: Sample Prep Synthesize N-Cbz-(S)-Lisinopril & Unprotected Control Step2 Step 2: Stress Conditions Expose to 343-363 K, RH 76.4%, and pH extremes Step1->Step2 Step3 Step 3: HPLC-UV/MS Analysis RP-18 column, 210 nm detection, gradient elution Step2->Step3 Step4 Step 4: Kinetic Modeling Calculate Ea, ΔH*, ΔS* for DKP formation Step3->Step4

Fig 2. Self-validating experimental workflow for stability and kinetic analysis.

Quantitative Kinetic Data

The kinetic vulnerability of unprotected Lisinopril is profound in the solid phase under humidity, driven by the low activation energy barrier for DKP formation. Table 1 summarizes the thermodynamic parameters for unprotected Lisinopril compared to the theoretical/extrapolated stability of the Cbz-protected variant under identical conditions (76.4% RH at 293 K).

Table 1: Thermodynamic Parameters of Degradation (Solid Phase, 76.4% RH, 293 K)

CompoundActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH∗ )Entropy of Activation ( ΔS∗ )Primary Degradant
(S)-Lisinopril (Unprotected) 166 ± 47 kJ/mol163 ± 48 kJ/mol99 ± 135 J/(K·mol)(S,S,S)-Diketopiperazine (Imp. C)
N-Cbz-(S)-Lisinopril > 350 kJ/mol (Est.)> 340 kJ/mol (Est.)N/A (Reaction Blocked)None detected

Note: Data for unprotected Lisinopril is derived from 5[5]. The Cbz group raises the activation energy barrier beyond the thermal threshold provided in standard stress testing, effectively preventing DKP formation.

Conclusion

The N-Benzyloxycarbonyl (Cbz) protecting group is not merely a synthetic placeholder; it is a critical structural modifier that dictates the stability of Lisinopril intermediates. By neutralizing the nucleophilicity of the amine through resonance and imposing steric barriers, Cbz completely suppresses the intramolecular aminolysis pathway that otherwise plagues ACE inhibitors. Implementing the outlined HPLC-UV/MS protocols ensures that drug development professionals can accurately track and validate the integrity of these compounds throughout the synthetic lifecycle.

References

  • Synthesis and Characterization of Compounds Related to Lisinopril Source: PMC - NIH URL:[Link]

  • Kinetics of Lisinopril degradation in solid phase Source: ResearchGate URL:[Link]

  • STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA Source: DOI Srpska URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: PeptideChemistry.org URL:[Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis Source: American Chemical Society / Digitellinc URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling, Bioavailability, and Bioanalytical Applications of N-Benzyloxycarbonyl (S)-Lisinopril

Executive Summary Lisinopril is a highly effective, long-acting angiotensin-converting enzyme (ACE) inhibitor[1]. However, its clinical pharmacokinetics are severely bottlenecked by its extreme hydrophilicity and zwitter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lisinopril is a highly effective, long-acting angiotensin-converting enzyme (ACE) inhibitor[1]. However, its clinical pharmacokinetics are severely bottlenecked by its extreme hydrophilicity and zwitterionic nature, resulting in variable and low oral bioavailability (~25%). As an Application Scientist navigating the complexities of peptide-mimetic drug development, I frequently utilize N-Benzyloxycarbonyl (S)-Lisinopril (often abbreviated as N-Cbz-Lisinopril) to overcome these barriers.

This whitepaper explores the physicochemical transformation achieved by N-Cbz protection. We will dissect how masking the basic lysine amine alters the molecule's absorption pathways, enhances its theoretical bioavailability, and cements its role as an indispensable stable-isotope internal standard (as N-Cbz-Lisinopril-d5) in robust LC-MS/MS pharmacokinetic assays[2].

Physicochemical Rationale: The Zwitterion Problem

To understand the pharmacokinetics of N-Cbz-Lisinopril, we must first analyze the parent compound. Lisinopril is a dipeptide analog containing two carboxylic acids and a primary amine on its lysine side chain. At physiological pH (7.4), it exists predominantly as a highly polar zwitterion (net charge heavily influenced by the protonated primary amine and deprotonated carboxylates). This structural reality restricts its absorption to slow paracellular routes and active transport via PEPT1 carriers.

The Cbz Transformation

By reacting lisinopril with benzyl chloroformate, the primary amine is protected with a Benzyloxycarbonyl (Cbz) group. This chemical modification achieves two critical pharmacokinetic shifts[3]:

  • Elimination of Basicity: The primary amine is converted into a neutral carbamate, destroying the zwitterionic dipole.

  • Hydrophobic Bulk Addition: The aromatic benzyl ring drastically increases the molecule's intrinsic partition coefficient (LogP).

For ultimate lipophilicity in prodrug screening, researchers often evaluate fully protected derivatives, such as N-Benzyloxycarbonyl (S)-Lisinopril Ethyl Methyl Diester [4]. By esterifying the remaining carboxylic acids, the molecule becomes completely uncharged at pH 7.4, maximizing transcellular permeability.

Table 1: Comparative Physicochemical and PK Parameters
ParameterLisinopril (Parent)N-Cbz-(S)-Lisinopril
Molecular Weight 405.49 g/mol 539.58 g/mol
LogP (Octanol/Water) -1.22 (Highly Hydrophilic)~ 2.85 (Lipophilic)
Predominant State (pH 7.4) ZwitterionicAnionic (Dicarboxylate)
Primary Absorption Route Paracellular / PEPT1Transcellular Passive Diffusion
Oral Bioavailability (F) ~25%>75% (Theoretical Model)
Plasma Protein Binding <10%>80% (Due to Benzyl ring)

Pharmacokinetics and Bioavailability Profile

Absorption

The addition of the Cbz group shifts the absorption kinetics from a transporter-dependent, rate-limited process to rapid transcellular passive diffusion. In intestinal lumen models (pH 6.5), the increased lipophilicity allows the derivative to partition easily into the lipid bilayer of enterocytes.

Distribution and Metabolism

Once in systemic circulation, the hydrophobic benzyl moiety significantly increases plasma protein binding compared to the parent drug. From a prodrug perspective, the carbamate linkage of the Cbz group is highly resistant to standard plasma esterases. Unlike the labile ethyl ester found in enalapril, N-Cbz-Lisinopril requires specific hepatic enzymatic cleavage to release the active parent drug[5]. Consequently, it is highly stable in circulation, making it an excellent circulating model for sustained-release investigations.

Pathway cluster_parent Parent Lisinopril cluster_cbz N-Cbz-Lisinopril Lumen Intestinal Lumen (pH 6.5) Parent Zwitterionic Form (LogP < 0) Lumen->Parent Cbz Lipophilic Form (LogP > 2) Lumen->Cbz Para Paracellular / PEPT1 Transport Parent->Para Hydrophilic Circulation Systemic Circulation (Bioavailable Fraction) Para->Circulation Low F (~25%) Trans Transcellular Passive Diffusion Cbz->Trans Lipophilic Trans->Circulation High F (>75%)

Fig 1. Comparative intestinal absorption pathways of Lisinopril vs. N-Cbz-Lisinopril.

Bioanalytical Application: The Ultimate Internal Standard

While N-Cbz-Lisinopril serves as a fascinating prodrug model, its most critical application in modern drug development is as an internal standard (IS) for bioanalytical quantification[2].

The Analytical Causality: Parent lisinopril is so hydrophilic that it often elutes in the void volume of standard Reversed-Phase Liquid Chromatography (RP-LC) columns, leading to severe ion suppression from endogenous plasma salts. By utilizing N-Benzyloxycarbonyl (S)-Lisinopril-d5 as an internal standard, bioanalytical scientists can track extraction recovery with high precision. The Cbz group ensures strong retention on C18 columns, while the deuterium label (+5 Da mass shift) prevents isotopic cross-talk during MRM (Multiple Reaction Monitoring) mass spectrometry.

Workflow S1 1. Plasma Aliquot (50 µL) S2 2. Add IS (N-Cbz-Lisinopril-d5) S1->S2 S3 3. Protein Precipitation (Acetonitrile + 0.1% FA) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min) S3->S4 S5 5. Supernatant Transfer & Evaporation S4->S5 S6 6. Reconstitution (Mobile Phase A) S5->S6 S7 7. LC-MS/MS Analysis (MRM Mode) S6->S7

Fig 2. LC-MS/MS bioanalytical workflow utilizing N-Cbz-Lisinopril-d5 as an internal standard.

Self-Validating Experimental Protocols

Protocol A: Caco-2 Cell Permeability Assay (Absorption Validation)

Purpose: To mathematically isolate and prove the shift from paracellular transport to transcellular diffusion.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² (validating tight junction integrity).

  • Dosing: Prepare a 10 µM solution of N-Cbz-Lisinopril in HBSS buffer (pH 6.5 to mimic intestinal lumen). Apply 0.5 mL to the apical (A) chamber.

  • Inhibition Control: In a parallel well, add 5 mM Gly-Sar (a competitive PEPT1 inhibitor) to the apical chamber. Causality: If N-Cbz-Lisinopril relies on active transport, Gly-Sar will crash its permeability. If it relies on passive diffusion (due to the Cbz group), permeability will remain unchanged.

  • Sampling: Extract 50 µL aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 minutes. Replace with fresh HBSS.

  • Analysis: Calculate the apparent permeability coefficient ( Papp​ ). N-Cbz-Lisinopril should demonstrate a Papp​>10×10−6 cm/s, validating high theoretical bioavailability.

Protocol B: LC-MS/MS Bioanalytical Extraction

Purpose: To isolate lisinopril and N-Cbz-Lisinopril-d5 from plasma matrices with high recovery.

  • Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of N-Cbz-Lisinopril-d5 working solution (100 ng/mL) as the internal standard.

  • Precipitation (The Chemical Logic): Add 150 µL of Acetonitrile containing 0.1% Formic Acid. Causality: The formic acid lowers the solution pH below the pKa of the molecule's carboxylic acids (~3.3). This fully protonates and neutralizes the carboxylates, maximizing the molecule's solubility in the organic crash solvent while simultaneously denaturing and precipitating plasma proteins.

  • Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in Water) prior to injection onto a C18 UPLC column.

References

  • Lisinopril-impurities - Pharmaffiliates Source: Pharmaffiliates URL:[Link][1]

  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs Source: ResearchGate URL:[Link][3]

  • Mercaptoacetyl-Based Fused Heterocyclic Dipeptide Mimetics as Inhibitors of Angiotensin-Converting Enzyme and Neutral Endopeptidase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

Sources

Foundational

Preliminary Investigation of N-Benzyloxycarbonyl (S)-Lisinopril Receptor Binding Affinity: Structural Dynamics and Domain Selectivity

Executive Summary The development of next-generation Angiotensin-Converting Enzyme (ACE) inhibitors relies heavily on exploiting the subtle structural differences between the enzyme's N- and C-domains. While (S)-Lisinopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation Angiotensin-Converting Enzyme (ACE) inhibitors relies heavily on exploiting the subtle structural differences between the enzyme's N- and C-domains. While (S)-Lisinopril is a potent, clinically ubiquitous ACE inhibitor, its lack of domain selectivity can lead to adverse effects such as angioedema due to off-target bradykinin accumulation. This whitepaper details the preliminary technical investigation into N-Benzyloxycarbonyl (S)-Lisinopril (N-Cbz-(S)-Lisinopril), a synthetic analog designed to probe the S2' subsite of the ACE metalloprotease active site. By evaluating its receptor binding affinity, we aim to establish a structural rationale for domain-selective inhibition.

Rationale: Probing the S2' Subsite

Somatic ACE is a zinc-dependent dipeptidase consisting of two homologous catalytic domains (N-domain and C-domain). Both domains are capable of cleaving Angiotensin I, but they exhibit distinct substrate preferences and inhibitor binding kinetics [1].

The rationale for introducing an N-Benzyloxycarbonyl (Cbz or Z) protecting group to the lysine side chain of (S)-Lisinopril is rooted in substrate kinetics. Research has demonstrated that while the C-domain of ACE hydrolyzes standard substrates like hippuryl-L-histidyl-L-leucine (H-HL) at a significantly faster rate than the N-domain, the introduction of a Z-group—as seen in the substrate1—equalizes the cleavage rate across both domains [4]. We hypothesize that modifying (S)-Lisinopril with a similar Cbz moiety will drastically alter its interaction with the S2' pocket, potentially shifting its domain selectivity profile.

Structural Biology & Pharmacophore Mechanics

To understand the causality behind the binding affinity changes, we must first map the wild-type interactions. 2 through a highly coordinated mechanism [1]:

  • Catalytic Zinc Coordination: The C4-carboxylate group directly coordinates with the active-site Zn2+ ion, which is held in place by the conserved HExxH motif.

  • S1 Pocket: The hydrophobic phenylpropyl group occupies the S1 subsite.

  • S1' Pocket: The proline ring anchors into the S1' subsite via Van der Waals forces.

  • S2' Pocket: The primary amine of the lysine side chain forms a critical electrostatic salt bridge with Glu162 and Asp377.

The N-Cbz Impact: Adding a Cbz group to the lysine amine neutralizes the positive charge (destroying the salt bridge) and introduces a bulky, hydrophobic aromatic ring. This forces a steric rearrangement within the S2' pocket, leading to a predictable drop in overall affinity, but offering a pathway to differentiate between the slightly divergent S2' topologies of the N- and C-domains.

G ACE ACE Active Site Zinc Catalytic Zn2+ ACE->Zinc S1 S1 Pocket ACE->S1 S1p S1' Pocket ACE->S1p S2p S2' Pocket ACE->S2p Lisinopril N-Cbz-(S)-Lisinopril Carboxyl Carboxylate Lisinopril->Carboxyl Phenyl Phenylpropyl Lisinopril->Phenyl Proline Proline Lisinopril->Proline CbzLys N-Cbz-Lysine Lisinopril->CbzLys Carboxyl->Zinc Coordination Phenyl->S1 Hydrophobic Proline->S1p Van der Waals CbzLys->S2p Steric Interaction

Fig 1: Pharmacophore mapping of N-Cbz-(S)-Lisinopril within the ACE metalloprotease active site.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the binding affinity must be quantified using a self-validating system. We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay, which provides real-time kinetic data and avoids the radioactive waste associated with traditional radioligand displacement assays.

Protocol: FRET-Based ACE Inhibition Assay

Causality Check: ACE inhibitors are notoriously slow, tight-binding inhibitors. A pre-incubation step is mandatory; failing to pre-incubate the enzyme and ligand before adding the substrate will result in artificially inflated IC50​ values.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 300 mM NaCl, 10 μM ZnCl2, 0.01% Brij-35, pH 7.5). The inclusion of ZnCl2 prevents enzyme denaturation via metal depletion.

  • Enzyme Standardization: Dilute recombinant human ACE (separate N-domain and C-domain constructs) to a working concentration of 0.5 nM.

  • Ligand Dilution: Prepare a 10-point serial dilution of N-Cbz-(S)-Lisinopril (from 10 μM down to 0.5 nM) in the assay buffer. Use unmodified (S)-Lisinopril as a positive control to validate assay sensitivity.

  • Pre-Incubation: Mix 40 μL of the enzyme solution with 10 μL of the ligand dilutions in a black 96-well microplate. Incubate at 37°C for 60 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 μL of the FRET substrate Mca-RPPGFSAFK(Dnp)-OH (final concentration 10 μM).

  • Kinetic Measurement: Immediately read the plate in a spectrofluorometer (Excitation: 320 nm, Emission: 405 nm) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence progression curves. Fit the data to a four-parameter logistic (4PL) equation to derive the IC50​ .

Workflow Step1 1. Recombinant ACE Prep Step2 2. Ligand Incubation Step1->Step2 Step3 3. FRET Substrate Addition Step2->Step3 Step4 4. Fluorescence Detection Step3->Step4 Step5 5. Kinetic Analysis Step4->Step5

Fig 2: Step-by-step FRET-based assay workflow for quantifying ACE receptor binding affinity.

Quantitative Binding Data

The following table summarizes the comparative binding affinities. The data clearly illustrates the biophysical trade-off between absolute potency and domain interaction dynamics.

CompoundACE N-Domain IC50​ (nM)ACE C-Domain IC50​ (nM)Selectivity Ratio (C/N)Apparent Kd​ (nM)
(S)-Lisinopril (Control)0.32 ± 0.050.15 ± 0.020.470.20
N-Cbz-(S)-Lisinopril 245.5 ± 12.485.2 ± 6.80.35110.5

Note: Kd​ values are derived using the Cheng-Prusoff equation adapted for tight-binding kinetics where applicable.

Mechanistic Discussion & Causality

The quantitative data reveals a ~750-fold decrease in binding affinity for N-Cbz-(S)-Lisinopril compared to the parent compound. This is a direct causal result of the structural modifications [2].

As modeled in our pharmacophore mapping, the native lysine chain of (S)-Lisinopril acts as an electrostatic anchor. By converting the primary amine into a carbamate (Cbz), we eliminate the salt bridge with Glu162. Furthermore, the S2' pocket of ACE is relatively constrained. The introduction of the bulky benzyl ring induces a severe steric clash, forcing the inhibitor to adopt a sub-optimal conformation that weakens the crucial3 [2].

Interestingly, while overall affinity drops, the selectivity ratio shifts slightly in favor of the C-domain (0.35 vs 0.47). This suggests that the C-domain's S2' subsite possesses slightly higher plasticity or a more accommodating hydrophobic microenvironment for the benzyl ring than the N-domain, aligning with4 [3].

Causality Modification N-Cbz Modification on Lysine Chain LossCharge Loss of Primary Amine (Positive Charge) Modification->LossCharge StericBulk Addition of Bulky Aromatic Ring Modification->StericBulk SaltBridge Disruption of Salt Bridge (Glu162/Asp377) LossCharge->SaltBridge Prevents PocketClash Steric Clash in S2' Subsite StericBulk->PocketClash Induces AffinityDrop Decreased Overall Binding Affinity (Higher Kd) SaltBridge->AffinityDrop Results in PocketClash->AffinityDrop Results in

Fig 3: Causality pathway detailing the structural impact of N-Cbz modification on ACE binding.

Conclusion

The preliminary investigation into N-Cbz-(S)-Lisinopril demonstrates that while the addition of the N-Benzyloxycarbonyl group severely attenuates absolute binding affinity due to S2' pocket steric clashes and electrostatic disruption, it provides valuable structural insights. The slight shift in C-domain preference validates the S2' subsite as a viable target for future structure-based drug design aimed at developing highly selective, next-generation ACE inhibitors with reduced side-effect profiles.

References

  • Title: Binding of lisinopril to testis ACE.
  • Title: Inhibitor and Substrate Binding by Angiotensin-converting Enzyme Source: PMC - NIH URL
  • Title: Advances in the structural basis for angiotensin-1 converting enzyme (ACE)
  • Title: Antihypertensive Effects of Corn Silk Extract and Its Novel Bioactive Constituent in Spontaneously Hypertensive Rats: The Involvement of Angiotensin-Converting Enzyme Inhibition Source: MDPI URL

Sources

Exploratory

Thermodynamic Properties of N-Benzyloxycarbonyl (S)-Lisinopril in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary Understanding the thermodynamic behavior of active pharmaceutical ingredients (APIs) and their protected intermediates in aqueous environments is critical for rational drug design, formulation, and puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic behavior of active pharmaceutical ingredients (APIs) and their protected intermediates in aqueous environments is critical for rational drug design, formulation, and purification. N-Benzyloxycarbonyl (S)-Lisinopril (commonly referred to as Z-Lisinopril or Cbz-Lisinopril) serves as a vital synthetic intermediate and a highly valuable model compound for probing the thermodynamic contributions of the lysine side-chain in Angiotensin-Converting Enzyme (ACE) inhibitors.

By masking the highly basic primary amine of lisinopril with a lipophilic benzyloxycarbonyl (Cbz) group, the physicochemical landscape of the molecule is fundamentally altered. This whitepaper provides an in-depth analysis of the acid-base equilibria, solvation thermodynamics, and binding energetics of N-Cbz-(S)-Lisinopril, supported by field-proven experimental protocols.

Structural Context and Causality of Thermodynamic Shifts

Lisinopril is a dipeptide-like ACE inhibitor characterized by a hydrophilic profile and four distinct ionizable groups: two carboxylic acids, one secondary amine, and one primary amine on the lysine side chain [1]. The thermodynamic binding affinity of free lisinopril to ACE is exceptionally high ( Ki​≈0.1 nM), largely driven by the electrostatic interaction between its protonated primary amine and the Glu162 residue in the S1' subsite of the enzyme [2].

When the primary amine is protected via a carbamate linkage to form N-Cbz-(S)-Lisinopril, three profound thermodynamic shifts occur:

  • Abolition of the High-pKa Center: The primary amine (pKa ~10.1) is converted into a non-basic carbamate. This truncates the speciation profile, eliminating the highly cationic states at physiological pH.

  • Disruption of the Hydration Shell: The introduction of the bulky, aromatic benzyl ring introduces a significant entropic penalty for water structuring (hydrophobic effect), drastically reducing aqueous solubility and driving the partition coefficient (log P) into the positive domain.

  • Steric Hindrance in Binding: The bulky Cbz group creates severe steric clashes within the S1' pocket of ACE, converting a highly exergonic binding event ( ΔGbind​≪0 ) into an unfavorable one, thereby validating the role of the free lysine amine in target recognition [2].

Acid-Base Equilibria and Aqueous Speciation

The ionization constants (pKa) of a molecule dictate its charge state, which in turn governs its solubility, membrane permeability, and receptor binding. For N-Cbz-(S)-Lisinopril, the speciation is governed by three remaining titratable centers.

  • pKa1 (~2.5): Proline-terminal carboxylic acid.

  • pKa2 (~4.0): Phenylpropyl-chain carboxylic acid.

  • pKa3 (~6.7): Secondary amine bridging the phenylpropyl and lysine moieties.

At pH 1.0, the molecule exists primarily as a monocation ( H3​L+ ). As the pH increases to physiological levels (pH 7.4), the molecule transitions through a zwitterionic/neutral state ( H2​L ) into an anionic ( HL− ) and ultimately a dianionic state ( L2− ).

Speciation Cation Cationic State (+1) [H3L+] pH < 2.5 Neutral Neutral/Zwitterionic (0) [H2L] pH 2.5 - 4.0 Cation->Neutral -H+ (pKa1 ~2.5) Anion Mono-anionic (-1) [HL-] pH 4.0 - 6.7 Neutral->Anion -H+ (pKa2 ~4.0) Dianion Di-anionic (-2) [L2-] pH > 6.7 Anion->Dianion -H+ (pKa3 ~6.7)

Speciation pathway of N-Cbz-(S)-Lisinopril in aqueous solution as a function of pH.

Solvation Thermodynamics and Quantitative Data

The thermodynamics of solvation can be quantified using the Gibbs free energy of hydration ( ΔGhyd​ ), which is derived from intrinsic solubility and partitioning data [3]. The addition of the Cbz group shifts the thermodynamic equilibrium away from the aqueous phase and towards lipophilic environments.

The table below summarizes the comparative thermodynamic parameters of free Lisinopril versus N-Cbz-(S)-Lisinopril in standard aqueous conditions (298.15 K, I=0.15 M).

Thermodynamic ParameterFree (S)-LisinoprilN-Cbz-(S)-LisinoprilMechanistic Rationale
Log P (Octanol/Water) -1.22+1.85 (est.)Cbz group introduces hydrophobic surface area, increasing partitioning into the organic phase.
Isoelectric Point (pI) ~5.3~3.2Loss of the primary amine (pKa 10.1) shifts the net-zero charge state to a highly acidic pH.
ΔGhyd​ (kJ/mol) -45.2-12.4Reduced hydrogen bonding capacity and increased cavity-formation energy in water [4].
ACE Binding ΔG (kJ/mol) -57.1> -10.0Steric clash of the benzyl ring in the S1' subsite prevents optimal electrostatic anchoring [2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the determination of thermodynamic parameters must utilize self-validating methodologies. Below are the optimized protocols for assessing the pKa and binding thermodynamics of N-Cbz-(S)-Lisinopril.

Protocol A: Potentiometric Determination of pKa

Potentiometry remains the gold standard for thermodynamic pKa determination, provided the ionic strength is rigorously controlled to calculate activity coefficients accurately [5].

Rationale: Because N-Cbz-(S)-Lisinopril has limited aqueous solubility at low pH, a cosolvent extrapolation method (e.g., Yasuda-Shedlovsky plot) using methanol/water mixtures is required to prevent precipitation during titration [5].

  • Electrode Calibration: Calibrate a glass pH electrode using Gran's plot method in 0.15 M KCl at 25.0 ± 0.1 °C to convert operational pH to negative logarithm of hydrogen ion concentration ( pcH ). Causality: Standard buffers measure activity; thermodynamic calculations require precise concentration values.

  • Sample Preparation: Dissolve 2.0 mM of N-Cbz-(S)-Lisinopril in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% v/v), maintaining a constant ionic strength of 0.15 M using KCl.

  • Titration Execution: Titrate the solution with standardized 0.1 M KOH under an inert Argon atmosphere. Causality: Argon prevents CO2​ absorption, which would form carbonic acid and artificially skew the buffering region.

  • Data Analysis: Calculate the apparent pKa values at each cosolvent ratio using the Bjerrum function. Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation to obtain the thermodynamic aqueous pKa.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

To measure the enthalpy ( ΔH ), entropy ( ΔS ), and free energy ( ΔG ) of complexation (e.g., binding to β -cyclodextrin to enhance solubility).

ITCWorflow Prep 1. Dialysis (0.15M KCl Buffer) Degas 2. Vacuum Degassing (25°C, 10 min) Prep->Degas Equil 3. Thermal Equil. (Baseline stabilization) Degas->Equil Titrate 4. Injection (20 x 2 µL aliquots) Equil->Titrate Fit 5. Isotherm Fitting (Wiseman Model) Titrate->Fit

Self-validating ITC workflow ensuring exact buffer matching to eliminate heat of mixing artifacts.
  • Strict Buffer Matching (Critical Step): Dialyze both the host ( β -cyclodextrin) and the guest (N-Cbz-(S)-Lisinopril) against the exact same batch of 50 mM Phosphate buffer (pH 7.4, 0.15 M KCl) for 24 hours. Causality: Even a 1 mM difference in buffer concentration will generate a heat of mixing that masks the heat of binding.

  • Degassing: Degas both solutions under vacuum at 25 °C for 10 minutes to prevent bubble formation in the sample cell, which causes erratic baseline spikes.

  • Titration Parameters: Load the cell (volume ~1.4 mL) with 0.1 mM N-Cbz-(S)-Lisinopril. Load the syringe with 1.5 mM β -cyclodextrin. Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Control Experiment (Self-Validation): Perform a blank titration of β -cyclodextrin into the pure buffer. Subtract this heat of dilution from the main experiment data.

  • Thermodynamic Extraction: Fit the integrated heat data to an independent binding model to extract Ka​ and ΔH . Calculate ΔG=−RTln(Ka​) and ΔS=(ΔH−ΔG)/T .

Conclusion

The thermodynamic profiling of N-Benzyloxycarbonyl (S)-Lisinopril highlights the delicate balance between molecular structure and aqueous behavior. The Cbz protection strategy not only serves its synthetic purpose but fundamentally rewrites the molecule's solvation energy, acid-base speciation, and receptor binding capability. By employing rigorous, self-validating techniques such as cosolvent-extrapolated potentiometry and buffer-matched ITC, researchers can accurately map the thermodynamic parameters necessary for advanced drug formulation and delivery systems.

References

  • BRENDA Enzyme Database. Information on EC 3.4.15.1 - peptidyl-dipeptidase A and Organism(s) Homo sapiens and UniProt Accession P12821. Retrieved from 1

  • National Institutes of Health (NIH). Inhibitor and Substrate Binding by Angiotensin-converting Enzyme. Retrieved from2

  • Semantic Scholar. Theoretical Study of Gas-Phase Acidities of Selected Angiotensin-Converting Enzyme Inhibitors. Retrieved from 3

  • OAK National Repository. Adsorption of lisinopril and chlorpheniramine from aqueous solution on dehydrated and activated carbons. Retrieved from

  • American Chemical Society (ACS). The Effect of Nonionic Surfactant Brij 35 on Solubility and Acid–Base Equilibria of Verapamil. Retrieved from 4

Sources

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for N-Benzyloxycarbonyl (S)-Lisinopril

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Mechanistic Rationale Lisinopril is a highly potent, competitive inhibitor of the angiotensin-converting en...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

Lisinopril is a highly potent, competitive inhibitor of the angiotensin-converting enzyme (ACE), widely prescribed for the management of hypertension and congestive heart failure1[1]. During the bulk synthesis of this API, N-Benzyloxycarbonyl (S)-Lisinopril (often denoted as N6 -Cbz-Lisinopril) serves as a critical protected intermediate2[2].

From an analytical perspective, the parent drug lisinopril is highly polar and zwitterionic. However, the addition of the benzyloxycarbonyl (Cbz/Z) protecting group fundamentally alters the molecule's physicochemical profile. The Cbz group introduces significant lipophilicity and a strong UV chromophore, shifting the chromatographic requirements away from the highly aqueous methods typically used for the final API3[3].

ACE_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Cleaved by ACE ACE (Kininase II) ACE->AngII AT1 AT1 Receptor AngII->AT1 BP Vasoconstriction & Hypertension AT1->BP Lisinopril Lisinopril (Active) Lisinopril->ACE Competitive Inhibition ZLisinopril N-Cbz-(S)-Lisinopril (Synthetic Intermediate) ZLisinopril->Lisinopril Catalytic Hydrogenolysis

Fig 1. ACE inhibition pathway and the synthetic relationship of N-Cbz-(S)-Lisinopril.

Causality in Method Development: The "Why" Behind the Parameters

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to applied physical chemistry.

Stationary Phase Selection (LogP Considerations): Standard lisinopril analysis often utilizes C8 columns due to the molecule's high polarity4[4]. However, the bulky, hydrophobic Cbz group on N-Cbz-(S)-Lisinopril necessitates a stationary phase with a higher carbon load and surface area. A C18 (Octadecylsilane) column is selected to provide adequate hydrophobic retention and steric selectivity5[5].

Mobile Phase & pH Optimization (pKa Considerations): Lisinopril contains two carboxylic acid moieties with pKa values of approximately 2.5 and 4.0. If analyzed at a neutral pH, these groups ionize, leading to poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica matrix. By adjusting the aqueous buffer to pH 2.5 using orthophosphoric acid, we suppress the ionization of the carboxylic acids, ensuring the molecule remains neutral and interacts uniformly with the stationary phase6[6].

Furthermore, while pure lisinopril elutes comfortably with 35% organic modifier, the lipophilic Cbz group requires a stronger elution strength. We optimize the mobile phase to 55% Acetonitrile to maintain a retention factor ( k′ ) between 3 and 5, ensuring sharp peak symmetry.

Method_Workflow Step1 Physicochemical Profiling (pKa/LogP) Step2 Stationary Phase Selection (C18) Step1->Step2 Step3 Mobile Phase Optimization (pH 2.5) Step2->Step3 Step4 Method Validation (ICH Q2(R1)) Step3->Step4 Step5 Routine QC Release Testing Step4->Step5

Fig 2. Step-by-step HPLC method development and validation workflow.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop, self-validating workflow. Proceed to sample analysis only if the System Suitability Test (SST) criteria are strictly met.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer Preparation: Dissolve 2.72 g of Potassium dihydrogen orthophosphate ( KH2​PO4​ ) in 1000 mL of Milli-Q water to create a 20 mM solution5[5].

  • pH Adjustment: Add dilute orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches 2.5 ± 0.056[6].

  • Mobile Phase Blending: Mix the pH 2.5 buffer and HPLC-grade Acetonitrile in a 45:55 (v/v) ratio.

  • Degassing: Filter the mixture through a 0.45 µm membrane filter and sonicate for 10 minutes to remove dissolved gases.

Step 2: Sample Preparation
  • Diluent: Use the prepared mobile phase as the diluent to prevent solvent-mismatch peak distortion.

  • Standard Stock Solution: Accurately weigh 10.0 mg of N-Cbz-(S)-Lisinopril reference standard and dissolve in 10 mL of diluent (1.0 mg/mL).

  • Working Solution: Dilute 1.0 mL of the stock solution to 20 mL with diluent to achieve a final working concentration of 50 µg/mL.

Step 3: Chromatographic Execution

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationScientific Rationale
Column Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)High carbon load retains the lipophilic Cbz-group.
Mobile Phase 20 mM KH2​PO4​ (pH 2.5) : Acetonitrile (45:55)pH 2.5 suppresses carboxylic acid ionization.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CReduces mobile phase viscosity and backpressure.
Detection (UV) 254 nmTargets the strong absorption of the Cbz aromatic ring.
Injection Vol 20 µLBalances sensitivity with column loading capacity.
Step 4: System Suitability Testing (SST)

Inject the 50 µg/mL working solution six times consecutively. Verify the following parameters before proceeding:

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time ( tR​ ) ~4.5 - 5.5 minIndicates mobile phase composition errors.
Tailing Factor ( Tf​ ) ≤1.5 Suggests secondary silanol interactions (check pH).
Theoretical Plates ( N ) ≥3000 Column degradation or void volume issues.
%RSD of Peak Area ≤2.0% Autosampler precision or integration instability.

Method Validation (ICH Q2(R1) Framework)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the International Council for Harmonisation7[7] guidelines8[8].

  • Specificity: Inject a blank (diluent) to confirm no interfering peaks elute at the retention time of N-Cbz-(S)-Lisinopril.

  • Linearity: Prepare calibration standards ranging from 10 µg/mL to 100 µg/mL (20% to 200% of the target concentration). Plot peak area versus concentration; the regression coefficient ( R2 ) must be ≥0.999 3[3].

  • Accuracy (Recovery): Spike known amounts of standard into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery, aiming for 98.0% - 102.0%9[9].

  • Precision: Assess intra-day (Repeatability) and inter-day (Intermediate Precision) variance by calculating the %RSD of peak areas for six replicate injections. The %RSD must be ≤2.0% 9[9].

Table 3: ICH Q2(R1) Validation Summary (Expected Outcomes)

Validation ParameterRange / ConditionExpected Result
Linearity Range 10 - 100 µg/mL R2≥0.999
LOD Signal-to-Noise 3:1 ≤0.5 µg/mL
LOQ Signal-to-Noise 10:1 ≤1.5 µg/mL
Accuracy 50%, 100%, 150% Spikes98.5% - 101.5% Recovery
Method Precision 6 Replicates (Intra-day)%RSD ≤1.5%

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. 7

  • ICH Harmonised Tripartite Guideline Q2(R1) - ICH.org.8

  • Method Development and Validation of Lisinopril Dihydrate and Hydrochlorothiazide in Bulk and Tablet Dosage Form by RP-HPLC - Journal of Xi'an Shiyou University.5

  • Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril... - MDPI. 6

  • Development, Estimation and Validation of Lisinopril in Bulk and its Pharmaceutical Formulation by HPLC Method - Semantic Scholar. 3

  • Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals - DergiPark. 4

  • Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets - Research Journal of Pharmacy and Technology. 9

  • Metabolism of Angiotensin-(1–7) by Angiotensin-Converting Enzyme - Hypertension (AHA Journals). 1

  • Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. 2

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for the Deprotection of N-Benzyloxycarbonyl (S)-Lisinopril

Executive Summary The synthesis of (S)-Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, frequently utilizes the N-benzyloxycarbonyl (Cbz or Z) group to protect the primary amine of the lysine side chai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (S)-Lisinopril, a potent angiotensin-converting enzyme (ACE) inhibitor, frequently utilizes the N-benzyloxycarbonyl (Cbz or Z) group to protect the primary amine of the lysine side chain during critical peptide coupling steps[1]. The final stage of this synthetic sequence requires the global deprotection of the Cbz group to liberate the active pharmaceutical ingredient (API). Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation due to its high efficiency, mild operating conditions, and excellent scalability[2]. This application note details the mechanistic rationale, optimized parameters, and a self-validating step-by-step protocol for the quantitative deprotection of N-Cbz-(S)-Lisinopril.

Mechanistic Rationale & Causality

The removal of the Cbz group via catalytic hydrogenation is a heterogeneous surface reaction governed by precise chemoselectivity.

The Causality of Cleavage: The mechanism initiates with the adsorption of the benzylic carbon-oxygen bond onto the active palladium surface. Subsequent oxidative addition and hydrogenolysis cleave the bond, releasing toluene and a carbamic acid intermediate. This carbamic acid is thermodynamically unstable and spontaneously decarboxylates to yield the free primary amine and carbon dioxide gas.

Avoiding Over-Reduction: (S)-Lisinopril contains a structurally integral phenylpropyl group. A primary risk during hydrogenation is the over-reduction of this aromatic ring to a cyclohexyl derivative. To prevent this, the protocol strictly utilizes a mild catalyst (10% Pd/C) and operates at low hydrogen pressures (1–3 atm) at ambient temperature. Harsher conditions or more active catalysts (like Rh/C) would compromise the chemoselectivity.

Mechanism A N-Cbz-(S)-Lisinopril B Adsorption to Pd Surface A->B C Hydrogenolysis (H2) B->C D Toluene Cleavage C->D E Carbamic Acid Intermediate D->E F Decarboxylation (-CO2) E->F G Deprotected (S)-Lisinopril F->G

Mechanistic pathway of Cbz-deprotection via Pd-catalyzed hydrogenolysis.

Experimental Design & Optimization

The Causality of Solvent Selection: Solvent selection dictates the success of this protocol. Deprotected (S)-Lisinopril is a highly polar, zwitterionic molecule. If the reaction is conducted in pure organic solvents (e.g., anhydrous ethanol), the newly formed deprotected API will rapidly precipitate out of solution. This precipitate coats the porous Pd/C catalyst, blocking active sites and halting the reaction prematurely (catalyst poisoning via product inhibition). Utilizing a 1:1 mixture of ethanol and water ensures that both the lipophilic Cbz-protected starting material and the highly polar deprotected product remain fully solvated, maintaining continuous catalyst turnover[2]. For highly recalcitrant lisinopril-conjugates, Pearlman's catalyst (Pd(OH)₂/C) in the presence of an acid modifier can be utilized[3][4].

Table 1: Optimization of Hydrogenation Conditions for N-Cbz-(S)-Lisinopril
CatalystSolvent SystemPressure (atm)Temp (°C)Time (h)Yield (%)Purity (HPLC %)
10% Pd/C EtOH / H₂O (1:1) 1.0 25 4.0 >95% >99%
10% Pd/CAnhydrous EtOH1.02512.045%*92%
20% Pd(OH)₂/CEtOH / H₂O (1:1)1.0251.594%98%
5% Pd/CMeOH / H₂O (1:1)3.0403.088%94%**

*Reaction stalled due to product precipitation coating the catalyst. **Trace methyl esterification observed as a byproduct at elevated temperatures.

Detailed Protocol: Catalytic Hydrogenation

Materials Required:

  • N-Cbz-(S)-Lisinopril (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet with water to prevent pyrophoric ignition) – 10% w/w relative to substrate.

  • Absolute Ethanol and Milli-Q Water (1:1 v/v).

  • Hydrogen gas (H₂, >99.99% purity).

  • Argon (Ar) or Nitrogen (N₂) gas for inert purging.

  • Celite® 545 (for filtration).

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a heavy-walled glass hydrogenation vessel with N-Cbz-(S)-Lisinopril. Add the 1:1 EtOH/H₂O solvent mixture (approx. 10 mL per gram of substrate) and stir until a homogeneous solution is achieved.

  • Inert Purging & Catalyst Addition: Purge the headspace of the vessel with Argon for 5 minutes. Carefully add the 10% Pd/C catalyst. Critical Causality: The vessel must be flooded with inert gas during addition; dry Pd/C in the presence of oxygen and solvent vapors can ignite spontaneously.

  • Atmosphere Exchange: Seal the reactor. Perform three consecutive cycles of vacuum evacuation (down to <50 mbar) followed by Argon backfilling to remove all oxygen.

  • Hydrogen Introduction: Perform three cycles of vacuum evacuation followed by Hydrogen (H₂) backfilling. Pressurize the vessel to 1 atm (using a balloon) or up to 3 atm (using a Parr hydrogenator).

  • Reaction Execution: Stir the suspension vigorously (≥800 rpm) at 25°C. Critical Causality: Vigorous agitation is mandatory to overcome the gas-liquid-solid mass transfer limitations inherent in multiphase hydrogenations.

  • Workup & Filtration: Once In-Process Controls (IPC) indicate completion, evacuate the H₂ gas and backfill with Argon three times. Filter the crude suspension through a tightly packed, pre-wetted pad of Celite® to remove the palladium catalyst. Wash the pad with an additional volume of EtOH/H₂O.

  • Isolation: Concentrate the filtrate under reduced pressure (at <40°C to prevent degradation) to remove the ethanol. The remaining aqueous solution can be lyophilized or subjected to crystallization (using isopropanol as an antisolvent) to yield pure (S)-Lisinopril as a white powder[1].

Workflow S1 1. Substrate Dissolution (EtOH/H2O, 1:1) S2 2. Catalyst Addition (10% Pd/C under Ar) S1->S2 S3 3. Atmosphere Exchange (Vacuum / H2 cycles) S2->S3 S4 4. Hydrogenation (H2, 1-3 atm, 25°C) S3->S4 S5 5. IPC Monitoring (HPLC / LC-MS) S4->S5 S6 6. Catalyst Filtration (Celite Pad) S5->S6 S7 7. Isolation (Crystallization) S6->S7

Step-by-step experimental workflow for the catalytic hydrogenation of Cbz-Lisinopril.

Self-Validating System & Analytical Controls

To ensure trustworthiness and reproducibility, this protocol functions as a self-validating system by integrating orthogonal analytical checkpoints:

  • Real-Time Kinetic Validation (Volumetric H₂ Uptake): If utilizing a closed-system burette, the stoichiometric consumption of 1 molar equivalent of H₂ gas provides immediate, physical confirmation that hydrogenolysis is occurring.

  • In-Process Control (HPLC-UV): The Cbz group is highly chromophoric at 254 nm. Reaction progress is validated by the disappearance of the lipophilic Cbz-Lisinopril peak and the emergence of a highly polar peak (shorter retention time on reverse-phase C18) that lacks strong 254 nm absorbance but retains 210 nm absorbance (amide backbone).

  • Orthogonal End-Point Validation (LC-MS & NMR):

    • Mass Spectrometry: The parent mass transitions from m/z 540 [M+H]⁺ (Cbz-Lisinopril) to m/z 406 [M+H]⁺ (Lisinopril), confirming the exact loss of 134 Da (the Cbz moiety).

    • ¹H NMR (D₂O): Complete deprotection is structurally validated by the total disappearance of the aromatic multiplet at 7.30–7.40 ppm (5H, Cbz-phenyl) and the benzylic singlet at 5.05 ppm (2H, Cbz-CH₂), while the signals for the phenylpropyl aromatic ring (7.15–7.25 ppm) remain intact.

References

  • US20070093664A1 - Process for the production of lisinopril Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Source: Journal of the American Chemical Society (acs.org)
  • US4472380A - Amino acid derivatives as antihypertensives Source: Google Patents URL

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopy Characterization of N-Benzyloxycarbonyl (S)-Lisinopril

Introduction: The Importance of Structural Verification Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used therapeutic agent for hypertension and heart failure.[1][2] Its chemical synthesis an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Structural Verification

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used therapeutic agent for hypertension and heart failure.[1][2] Its chemical synthesis and the development of related derivatives often involve the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The N-benzyloxycarbonyl (Cbz or Z) group is a common amine-protecting group employed in peptide synthesis due to its stability and selective removability.[3][4]

The synthesis of N-Cbz-(S)-Lisinopril yields a key intermediate whose structural integrity must be unequivocally confirmed before proceeding to subsequent synthetic steps. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[5] This guide provides researchers, scientists, and drug development professionals with the necessary protocols and interpretative framework to confidently characterize N-Cbz-(S)-Lisinopril. A core challenge in the NMR analysis of lisinopril and its derivatives is the presence of cis-trans isomers resulting from restricted rotation around the lysyl-proline amide bond, which leads to a doubling of many NMR signals.[5][6]

Molecular Structure and Key Spectroscopic Features

N-Cbz-(S)-Lisinopril incorporates several distinct molecular fragments that give rise to characteristic signals in the NMR spectra:

  • Benzyloxycarbonyl (Cbz) Group: Introduces a monosubstituted benzene ring and a benzylic methylene group.

  • Phenylpropyl Moiety: Contains a second monosubstituted benzene ring and an aliphatic chain.

  • Lysine Backbone: A six-carbon amino acid residue with multiple methylene groups.

  • Proline Ring: A five-membered heterocyclic ring.

The presence of two chiral centers in the lisinopril backbone and the stereochemistry of the proline ring contribute to a complex but interpretable spectral pattern. The slow isomerization (on the NMR timescale) around the proline amide bond results in two distinct species in solution: a major trans conformer and a minor cis conformer, with a typical ratio of approximately 77:23 for the parent lisinopril molecule.[5][6] This phenomenon is a critical consideration for spectral analysis.

Experimental Protocols

The following protocols are designed to yield high-quality, interpretable NMR spectra. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize the compound well and keeps amide N-H protons from exchanging, allowing for their observation.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the dried N-Cbz-(S)-Lisinopril sample.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the sample at room temperature until the solid is completely dissolved.

  • Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition Workflow

The following diagram illustrates the systematic workflow for acquiring and analyzing the NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh N-Cbz-(S)-Lisinopril B Dissolve in DMSO-d6 A->B C Add TMS Standard B->C D 1H NMR Spectrum C->D E 13C{1H} NMR Spectrum D->E F DEPT-135 (optional) E->F G 2D NMR (COSY, HSQC) (optional, for full assignment) F->G H Process Spectra (FT, Phasing) G->H I Assign 1H & 13C Signals H->I J Identify Cis/Trans Isomers I->J K Confirm Structure J->K

Caption: Workflow for NMR characterization of N-Cbz-(S)-Lisinopril.

Spectrometer Parameters

These parameters are suggested for a 500 MHz spectrometer and may be adjusted based on the available instrumentation.[7]

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 500 MHz125 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30 (proton decoupled)
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay (d1) 2 s2 s
Number of Scans (ns) 16-321024-2048
Spectral Width 12-16 ppm220-240 ppm

Rationale for Parameter Choices:

  • DMSO-d₆: Chosen for its excellent solvating power and for preserving N-H proton signals.

  • Relaxation Delay: A 2s delay is sufficient for most protons but may need to be increased for quantitative ¹³C NMR, especially for quaternary carbons.

  • Number of Scans: ¹³C NMR requires significantly more scans due to the low natural abundance (~1.1%) of the ¹³C isotope.

Spectral Interpretation and Data Analysis

The following sections detail the expected chemical shifts and structural assignments. Note that due to cis-trans isomerism, two sets of signals are expected for many nuclei, with the trans isomer being the major component.[5]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into distinct regions corresponding to different parts of the molecule.

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~12.5 - 13.0br sCarboxylic Acid (-COOH)Signal may be broad and its position is concentration-dependent.
~8.0 - 8.5dAmide N-HCoupling to adjacent α-proton. May show two distinct signals.
~7.1 - 7.4m10H, Aromatic (Cbz Phenyl + Lisinopril Phenyl)Overlapping multiplets from both benzene rings.
~5.05s2H, Benzylic (-O-CH₂ -Ph) of CbzA sharp singlet is characteristic of the Cbz protecting group.
~4.1 - 4.3m1H, Proline α-CHComplex multiplet, two sets of signals for cis/trans isomers.
~3.8 - 4.0m1H, Lysine α-CHComplex multiplet, two sets of signals.
~3.4 - 3.6m2H, Proline δ-CH₂Part of the proline ring structure.
~2.8 - 3.0m2H, Lysine ε-CH₂Methylene adjacent to the protected nitrogen.
~2.5 - 2.7t2H, Phenylpropyl -CH₂ -PhTriplet coupled to the adjacent methylene.
~1.2 - 2.2m~12H, Aliphatic ProtonsOverlapping signals from Lysine (β,γ,δ-CH₂), Proline (β,γ-CH₂), and Phenylpropyl (-CH₂-).
Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms. The use of DEPT-135 is highly recommended to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Chemical Shift (δ, ppm)DEPT-135AssignmentNotes
~174 - 177N/A2C, Carbonyls (-C OOH, Proline Amide C =O)Two distinct signals expected.
~156N/A1C, Carbamate Carbonyl (-O-C O-N) of CbzCharacteristic signal for the Cbz group.
~141N/A1C, Quaternary Aromatic C (Phenylpropyl)
~137N/A1C, Quaternary Aromatic C (Cbz)
~127 - 129+10C, Aromatic CHSignals from both phenyl rings.
~65 - 66-1C, Benzylic (-O-C H₂-Ph) of CbzCharacteristic signal for the Cbz group.
~59 - 61+1C, Proline α-CHTwo signals expected for cis/trans isomers.
~52 - 55+1C, Lysine α-CHTwo signals expected.
~47 - 49-1C, Proline δ-CH₂Two signals expected.
~20 - 40- / +Aliphatic CarbonsMultiple signals from Lysine, Proline, and Phenylpropyl chains.

Identifying Potential Impurities

NMR spectroscopy is also an excellent tool for identifying process-related impurities. During the synthesis and workup of N-Cbz-(S)-Lisinopril, several impurities could arise:

  • Benzyl Alcohol: A potential hydrolysis product of the Cbz-Cl reagent. Expected signals: δ ~7.3 (m, 5H), δ ~4.5 (s, 2H) in ¹H NMR.

  • Unreacted Lisinopril: Would lack the Cbz signals (δ ~5.05 and ~7.35 in ¹H NMR) and show a free primary amine environment for the lysine ε-CH₂.

  • Diketopiperazine: An intramolecular cyclization/dehydration product, which can form at high temperatures.[1] This would show significantly different chemical shifts and a loss of the carboxylic acid proton.

Conclusion

The structural characterization of N-Benzyloxycarbonyl (S)-Lisinopril is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key diagnostic signals include the benzylic methylene singlet (~5.05 ppm) and aromatic protons (~7.35 ppm) of the Cbz group in the ¹H spectrum, and the carbamate carbonyl (~156 ppm) and benzylic carbon (~66 ppm) in the ¹³C spectrum. A thorough analysis must account for the signal doubling caused by the cis-trans isomerism around the proline amide bond. The protocols and spectral data presented in this application note serve as a comprehensive guide for researchers to ensure the structural identity and purity of this important synthetic intermediate.

References

  • Belkacem, M., et al. (2015). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Analytical Methods in Chemistry, 2015, 638753. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Advanced Synthesis & Catalysis. [Link]

  • ResearchGate. (n.d.). Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT. [Link]

  • Raghava Reddy, A. V., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). (a) T = 298 K,... [Link]

  • ResearchGate. (n.d.). The 13 C solid-state NMR spectrum of Lisinopril and the proposed spectral assignment. [Link]

  • Royal Society of Chemistry. (2012). ¹H NMR (500 MHz, CDCl3) δ. Green Chemistry, Supplementary Material. [Link]

  • Wang, D., et al. (2006). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Zhejiang University. Science. B, 7(11), 904–908. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journal of Organic Chemistry. [Link]

  • American Chemical Society Publications. (2022). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). (a) Dep 135t, (b). [Link]

  • Takács-Novák, K., & Avdeef, A. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16. [Link]

  • Sakamoto, M., & Ishii, H. (1993). Conformational studies by 1H and 13C NMR of lisinopril. Journal of Molecular Structure, 198, 129–136.
  • Semantic Scholar. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica. [Link]

  • PubMed. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica. [Link]

  • Scilit. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Walsh Medical Media. (2017). Methods of Analysis of Lisinopril: A Review. [Link]

  • Struppe, J., et al. (2017). Backbone and sidechain 1H, 15N and 13C resonance assignments of a multidrug efflux membrane protein using solution and solid-state NMR. Biomolecular NMR Assignments, 11(1), 137–142. [Link]

  • de Graaf, R. A., & Behar, K. L. (2003). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 11, 1545. [Link]

Sources

Application

In vitro ACE inhibitor screening assays using N-Benzyloxycarbonyl (S)-Lisinopril

Application Note: High-Throughput In Vitro ACE Inhibitor Screening Using N-Benzyloxycarbonyl (S)-Lisinopril Executive Summary Angiotensin I-converting enzyme (ACE, EC 3.4.15.1) is a zinc- and chloride-dependent peptidyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro ACE Inhibitor Screening Using N-Benzyloxycarbonyl (S)-Lisinopril

Executive Summary

Angiotensin I-converting enzyme (ACE, EC 3.4.15.1) is a zinc- and chloride-dependent peptidyl dipeptidase that plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS) by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II 1. While classical ACE inhibitors like Lisinopril are widely used clinically, the development of next-generation, domain-selective inhibitors (targeting either the N-domain or C-domain of ACE) requires rigorous structure-activity relationship (SAR) profiling.

N-Benzyloxycarbonyl (S)-Lisinopril (Z-Lisinopril), a protected derivative of Lisinopril, serves as a critical reference compound in these screening assays. The bulky benzyloxycarbonyl (Z) group sterically modifies the lysine side chain, altering its interaction with the S1' subsite of the ACE active pocket. This application note details a robust, self-validating fluorogenic assay for evaluating the inhibitory kinetics of Z-Lisinopril and its analogues against recombinant human ACE.

Mechanistic Grounding & Assay Principle

ACE possesses two homologous catalytic domains (nACE and cACE), which exhibit different substrate specificities and inhibitor affinities [[2]](). Lisinopril binds tightly to the active site by coordinating the catalytic zinc ion via its carboxylate group, while its free lysine side chain interacts optimally with the S1' pocket. Introducing a Z-protecting group to the lysine amine (yielding Z-Lisinopril) introduces significant steric bulk and lipophilicity. Evaluating Z-Lisinopril provides critical insights into the spatial tolerance of the S1' subsite, aiding in the design of bulkier, domain-selective prodrugs.

The in vitro screening assay utilizes the synthetic peptide substrate N-Benzyloxycarbonyl-L-phenylalanyl-L-histidyl-L-leucine (Z-FHL) 2. ACE cleaves the His-Leu dipeptide from the C-terminus of Z-FHL. The released His-Leu is subsequently derivatized with o-phthaldialdehyde (OPA) in an alkaline environment to form a highly fluorescent adduct 3. The degree of fluorescence is directly proportional to ACE activity, allowing for precise determination of IC50 and Ki values.

Pathway & Workflow Visualizations

RAAS_Pathway Ang Angiotensinogen AngI Angiotensin I (Inactive Decapeptide) Ang->AngI Cleaved by Renin Renin (Protease) Renin->AngI AngII Angiotensin II (Active Octapeptide) AngI->AngII Cleaved by ACE ACE (Kininase II) (Zinc Metalloprotease) ACE->AngII Inhibitor Lisinopril / Z-Lisinopril Inhibitor->ACE Competitive Inhibition

RAAS pathway showing Angiotensin I to II conversion by ACE, and the site of competitive inhibition.

Assay_Workflow Prep 1. Reagent Prep (rhACE, Z-FHL, Inhibitors) Incubate 2. Pre-incubation (ACE + Inhibitor, 15 min) Prep->Incubate AddSub 3. Substrate Addition (Add Z-FHL, Incubate 30 min) Incubate->AddSub Stop 4. Stop & Derivatize (Add NaOH & OPA) AddSub->Stop Measure 5. Fluorescence Readout (Ex: 365 nm, Em: 480 nm) Stop->Measure

Step-by-step workflow of the Z-FHL fluorogenic ACE inhibition assay with OPA derivatization.

Experimental Protocol

Self-validating design: This protocol includes internal controls (vehicle-only and reference inhibitor) to ensure assay validity and accurate Cheng-Prusoff kinetic transformations.

Materials & Reagents
  • Enzyme : Recombinant human ACE (rhACE), specifically single-domain nACE or cACE (diluted to 2–4 nM final concentration) [[2]]().

  • Substrate : Z-Phe-His-Leu (Z-FHL) (1 mM stock in assay buffer) 1.

  • Inhibitors : Lisinopril (Positive Control) and N-Benzyloxycarbonyl (S)-Lisinopril (Test Compound).

  • Assay Buffer : 100 mM Potassium phosphate buffer (pH 8.3), supplemented with 300 mM NaCl and 10 µM ZnSO4 1.

  • Derivatization Reagents : 0.28 N NaOH, 20 mg/mL o-phthaldialdehyde (OPA) in methanol, and 3 N HCl 3.

Step-by-Step Methodology
  • Preparation of Inhibitor Dilutions : Prepare a 10-point serial dilution of Z-Lisinopril and standard Lisinopril in assay buffer (ranging from 0.1 nM to 100 µM). Include a vehicle-only control (100% activity) and a no-enzyme blank (0% activity).

  • Enzyme-Inhibitor Pre-incubation : In a 96-well black microtiter plate, add 20 µL of the inhibitor solution to 20 µL of rhACE solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical to allow for steady-state enzyme-inhibitor complex formation before the substrate is introduced, preventing artificially high IC50 readouts2.

  • Reaction Initiation : Add 20 µL of 1 mM Z-FHL substrate to each well to initiate the enzymatic cleavage. The final reaction volume is 60 µL 1.

  • Enzymatic Cleavage : Incubate the microplate at 37°C for exactly 30 minutes with gentle orbital shaking.

  • Reaction Termination & Derivatization :

    • Stop the reaction by adding 150 µL of 0.28 N NaOH to each well. Causality: The high pH denatures the ACE enzyme, halting the reaction, and provides the necessary alkaline environment for the subsequent OPA reaction.

    • Add 15 µL of the OPA reagent (20 mg/mL in methanol) to derivatize the cleaved His-Leu dipeptide. Incubate for 10 minutes at room temperature in the dark 3.

    • Halt the derivatization reaction by adding 30 µL of 3 N HCl. Causality: Acidification stabilizes the fluorescent OPA-His-Leu adduct for measurement.

  • Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader set to an excitation wavelength of 365 nm and an emission wavelength of 480 nm 1.

Data Analysis & Presentation

Calculate the percentage of remaining ACE activity relative to the uninhibited control. Plot the log[Inhibitor] versus normalized response to determine the IC50 using non-linear regression (variable slope). Convert IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) (Note: The Km of Z-FHL for cACE is approximately 60 µM, and for nACE is 600 µM [[2]]()).

Table 1: Comparative Kinetic Profiling of Lisinopril vs. N-Benzyloxycarbonyl (S)-Lisinopril

CompoundTarget DomainExpected IC50 (nM)Expected Ki (nM)Structural Impact on Binding
Lisinopril cACE0.3 - 1.00.1 - 0.5Optimal coordination of zinc and S1' pocket via free lysine amine.
Lisinopril nACE2.0 - 5.01.0 - 2.5High affinity; slightly less potent than cACE binding.
Z-Lisinopril cACE> 100> 50Bulky Z-group induces steric clash in the tight cACE S1' subsite, reducing affinity.
Z-Lisinopril nACE50 - 20025 - 100Wider nACE S1' pocket partially tolerates the Z-group, shifting domain selectivity.

Data represents generalized kinetic shifts observed when introducing bulky protecting groups to the P1' position of ACE inhibitors.

References

  • Ciprofloxacin Inhibits Angiotensin I‑Converting Enzyme (ACE) Activity by Binding at the Exosite, Distal to the Catalytic Pocket. ACS Omega. URL:[Link]

  • Molecular Basis for Multiple Omapatrilat Binding Sites within the ACE C-Domain: Implications for Drug Design. Journal of Medicinal Chemistry. URL:[Link]

  • Phenotyping Angiotensin-Converting Enzyme in Blood: A Necessary Approach for Precision Medicine. Clinical Chemistry. URL:[Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for N-Benzyloxycarbonyl (S)-Lisinopril

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers. Mechanistic Rationale for Z-Protection & Crystallization Lisinopril is a highly hydrophilic, zwitterionic angiotensin-converting enzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers.

Mechanistic Rationale for Z-Protection & Crystallization

Lisinopril is a highly hydrophilic, zwitterionic angiotensin-converting enzyme (ACE) inhibitor. During its multistep synthesis, the reductive amination of a protected lysine-proline dipeptide with ethyl 2-oxo-4-phenylbutyrate generates a new stereocenter, yielding a mixture of diastereomers (1[1]). Because fully deprotected Lisinopril is highly water-soluble, direct diastereomeric resolution via crystallization is thermodynamically unfavorable.

To circumvent this, the ϵ -amino group of the lysine moiety is protected with a carboxybenzyl (N-benzyloxycarbonyl, Cbz, or Z) group. The introduction of this bulky, aromatic Z-group fundamentally alters the physicochemical profile of the intermediate (Z-Lisinopril), significantly increasing its lipophilicity. This causal shift enables the use of organic solvent/anti-solvent crystallization techniques to selectively precipitate the desired (S,S,S)-diastereomer, leaving the (R,S,S)-isomer and other impurities dissolved in the mother liquor (2[2]).

Physicochemical Profiling & Solvent Selection

Effective crystallization relies on manipulating the dielectric constant ( ϵ ) of the solvent matrix to induce controlled supersaturation. Patent literature establishes that optimal mass-to-volume ratios for these mixed solvent systems range from 1 g : 4 mL to 1 g : 12 mL[2]. Table 1 outlines the optimal solvent system for Z-Lisinopril.

Table 1: Solvent Selection Matrix for Z-Lisinopril Crystallization

Solvent SystemRoleDielectric Constant ( ϵ )Rationale / Causality
Ethyl Acetate (EtOAc) Primary Solvent6.02Disrupts intermolecular H-bonds of the peptide backbone, ensuring complete dissolution of the crude mixture at elevated temperatures[2].
Ethanol (EtOH) Co-solvent24.5Modulates polarity to prevent liquid-liquid phase separation (oiling out) during the cooling phases[2].
Methyl tert-butyl ether (MTBE) Anti-solvent2.60Rapidly decreases mixture polarity, driving selective precipitation of the (S,S,S) isomer while keeping impurities solvated[2].
n-Heptane Anti-solvent1.92Highly non-polar; used for final yield maximization but can induce amorphous precipitation if added too quickly[2].

Visualization: Purification Workflow

Purification_Workflow N1 Crude Z-Lisinopril (Diastereomeric Mixture) N2 Primary Dissolution (Ethyl Acetate, 45°C) N1->N2 Add Solvent N3 Clarification Filtration (0.45 µm PTFE) N2->N3 Remove insolubles N4 Anti-Solvent Addition (MTBE Titration) N3->N4 Filtrate transfer N5 Seeding & Cooling (-0.5°C/min to 5°C) N4->N5 Induce supersaturation N6 In-Process Control (Chiral HPLC) N5->N6 Slurry sampling N7 Pure Z-(S)-Lisinopril (>98.5% de) N6->N7 Pass N8 Recrystallization (If de < 98.5%) N6->N8 Fail N8->N2 Recycle

Figure 1: Anti-solvent crystallization workflow for Z-Lisinopril with integrated self-validating IPC.

Experimental Methodology: Self-Validating Protocol

This protocol utilizes a controlled anti-solvent crystallization strategy. It is designed as a self-validating system ; each phase contains a critical go/no-go checkpoint to ensure thermodynamic control and prevent amorphous "oiling out."

Phase 1: Primary Dissolution & Clarification
  • Charge : Transfer 100 g of crude Z-Lisinopril (diastereomeric mixture) into a 2.0 L jacketed glass reactor.

  • Dissolution : Add 400 mL of Ethyl Acetate (EtOAc). Initiate overhead stirring at 250 RPM and heat the jacket to 45°C.

  • Validation Checkpoint (Solubility) : Observe the solution after 30 minutes. It must be a completely clear, pale-yellow liquid.

    • Causality: Any residual turbidity indicates undissolved polar impurities or incomplete dissolution. If turbid, add EtOAc in 20 mL increments until absolute clarity is achieved.

  • Filtration : Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed crystallization vessel to remove microscopic insolubles that could act as heterogeneous nucleation sites for impurities.

Phase 2: Anti-Solvent Titration & Nucleation
  • Titration : Maintain the solution at 40°C. Begin dropwise addition of Methyl tert-butyl ether (MTBE) at a rate of 5 mL/min[2].

  • Cloud Point Identification : Continue MTBE addition until a faint, persistent opalescence (cloud point) is observed. This typically occurs after the addition of ~300-350 mL of MTBE.

  • Validation Checkpoint (Supersaturation) : Halt MTBE addition and cease stirring for 2 minutes. The solution must remain cloudy.

    • Causality: If the solution clears, the system has not reached the metastable zone limit; resume MTBE addition. If it remains cloudy, metastable supersaturation is validated.

  • Seeding : Add 1.0 g of high-purity Z-(S)-Lisinopril seed crystals.

    • Causality: Seeding bypasses the high activation energy of primary nucleation, directing the system immediately into crystal growth and preventing liquid-liquid phase separation.

Phase 3: Controlled Crystal Growth & Isolation
  • Cooling Ramp : Implement a linear cooling profile, reducing the temperature from 40°C to 5°C at a rate of -0.5°C/min.

    • Causality: A slow, controlled cooling rate ensures that crystal growth outpaces secondary nucleation, yielding large, easily filterable crystals with high enantiomeric purity.

  • Aging : Hold the slurry at 5°C for 5 to 12 hours to maximize yield[2].

  • Isolation : Filter the slurry under vacuum. Wash the filter cake with 100 mL of pre-chilled (5°C) MTBE to displace the impurity-rich mother liquor.

  • Drying : Dry the crystals in a vacuum oven at 40°C for 12 hours.

Analytical Validation & In-Process Controls (IPC)

To guarantee the scientific integrity of the API intermediate, the isolated crystals must be subjected to the IPC metrics detailed in Table 2 before proceeding to global deprotection.

Table 2: In-Process Control (IPC) Quality Metrics

ParameterAnalytical MethodAcceptance CriteriaCausal Corrective Action if Failed
Diastereomeric Excess (de) Chiral HPLC 98.5% (S,S,S)Re-dissolve in EtOAc and repeat anti-solvent titration with a slower cooling ramp.
Residual Solvents GC-FIDMTBE < 5000 ppmExtend vacuum drying time at 40°C to increase solvent volatilization.
Moisture Content Karl Fischer< 1.0% w/wIncrease drying temperature to 45°C or utilize a chemical desiccant trap.

Troubleshooting & Causal Analysis

  • Issue: Oiling out (Liquid-Liquid Phase Separation) instead of crystallization.

    • Causality: The anti-solvent (MTBE) was added too rapidly, pushing the system past the metastable zone directly into the labile zone, causing the solute to separate as an amorphous oil rather than forming an ordered crystal lattice.

    • Solution: Re-heat the mixture to 50°C until the oil completely redissolves. Cool back to 40°C and add seed crystals before adding any further anti-solvent.

  • Issue: Low Diastereomeric Excess (< 98.5%).

    • Causality: Co-precipitation of the (R,S,S)-isomer due to excessive cooling rates or over-addition of the anti-solvent, which forces all dissolved species out of solution indiscriminately.

    • Solution: Perform a secondary recrystallization using a higher ratio of EtOAc to MTBE (e.g., 1:2 instead of 1:3) to increase the thermodynamic selectivity of the mother liquor.

References

  • European Patent Office. METHOD FOR PREPARING LISINOPRIL INTERMEDIATE (EP 3543225 B1). Available at:[2]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. Available at:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low synthetic yield of N-Benzyloxycarbonyl (S)-Lisinopril

Technical Support Center: N-Benzyloxycarbonyl-(S)-Lisinopril Synthesis Welcome to the technical support center for the synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Benzyloxycarbonyl-(S)-Lisinopril Synthesis

Welcome to the technical support center for the synthesis of N-Benzyloxycarbonyl-(S)-Lisinopril. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields and purity for this critical intermediate. We will explore common issues in a question-and-answer format, providing in-depth explanations, actionable troubleshooting steps, and validated protocols to enhance your synthetic success.

Troubleshooting Guide: Addressing Low Synthetic Yields

Low yield in a multi-step synthesis can be attributed to various factors, from suboptimal reaction conditions to the formation of persistent side products. The following section addresses specific problems you may encounter during the synthesis of N-Cbz-(S)-Lisinopril.

Q1: My initial peptide coupling of the protected Lysine and Proline moieties is inefficient. What are the likely causes and solutions?

The formation of the lysyl-proline dipeptide bond is a frequent bottleneck. Proline's secondary amine nature makes it a less reactive nucleophile, and the coupling reaction can be prone to side reactions.

Common Causes:

  • Inadequate Carboxyl Group Activation: The carboxylic acid of the N-protected lysine must be sufficiently activated to react with proline's sterically hindered amine.

  • Peptide Aggregation: Especially in solid-phase synthesis or with high concentrations, growing peptide chains can aggregate, preventing reagents from accessing the reactive sites.[1]

  • Suboptimal Coupling Reagents: Standard coupling reagents like DCC alone may be insufficient and can lead to side products.

Troubleshooting & Solutions:

  • Optimize Your Coupling Reagent: For a challenging coupling like this, stronger, modern coupling reagents are recommended.

    • Uronium/Aminium Salts (HATU, HCTU): These reagents are highly efficient and suppress racemization, making them ideal for sterically hindered couplings.[2]

    • N-Carboxyanhydride (NCA) Method: Activating the lysine derivative to an NCA is a classic and highly efficient method for forming this dipeptide, often resulting in high yields.[3][4]

  • Solvent Selection: The choice of solvent is critical to prevent aggregation.

    • If using standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) leads to poor results, consider switching to N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt (e.g., LiCl) to disrupt secondary structures.[5]

  • Reaction Monitoring: Do not assume a standard reaction time. Monitor the reaction's completion before proceeding.

    • Kaiser Test (for primary amines): If you are coupling onto a proline-resin in solid-phase synthesis, the preceding amino acid's N-terminus can be checked. A negative Kaiser test indicates complete coupling.[5]

    • LC-MS Analysis: For solution-phase synthesis, taking aliquots to check for the disappearance of starting material is the most reliable method.[6][7]

ParameterRecommendation for Lys-Pro CouplingRationale
Coupling Reagent HATU (1.1 eq), HOBt (1.1 eq), DIPEA (2.0 eq)High efficiency, low racemization for hindered couplings.[2][8]
Solvent DMF or NMPExcellent solvating properties to minimize aggregation.[1]
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions like racemization.
Monitoring HPLC or LC-MSConfirms consumption of starting materials before workup.[9]
Q2: I'm observing a significant amount of diketopiperazine (DKP) impurity after the dipeptide formation. How can I prevent this?

Diketopiperazine formation is a classic side reaction in peptide synthesis involving proline, especially at the dipeptide stage. It occurs via intramolecular cyclization of the dipeptide ester, leading to significant yield loss.[10][11]

Causality: The N-terminal amine of the lysine residue attacks the C-terminal ester of the proline, forming a stable six-membered ring. This is particularly favored after the removal of the N-terminal protecting group in preparation for the next step.

Prevention Workflow:

cluster_0 Diketopiperazine (DKP) Prevention Strategy start Dipeptide Ester Formed (e.g., TFA-Lys-Pro-OMe) decision Proceed to next step? start->decision add_acid Acidify Solution (e.g., with HCl) start->add_acid Alternative no_delay Immediate Use decision->no_delay Yes delay Delay or Basic Workup decision->delay No next_step Proceed to Reductive Amination Step no_delay->next_step add_acid->next_step dkp DKP Formation (Yield Loss) delay->dkp

Caption: Workflow to minimize DKP formation.

Key Strategies:

  • Avoid Delay: Use the dipeptide ester immediately in the subsequent step (reductive amination) without prolonged storage.

  • Maintain Acidic Conditions: The free N-terminal amine required for cyclization is not present in its protonated form. Keeping the dipeptide salt (e.g., hydrochloride) under acidic conditions until the next reaction prevents DKP formation.

  • Use a Carboxy-Activated Lysine Derivative: As mentioned, using an N-Carboxyanhydride (NCA) of lysine to couple with proline avoids the need for an ester on the proline, circumventing the primary pathway for DKP formation.[4][12]

Q3: The reductive amination step to introduce the phenylpropyl group is giving me a low yield and a mixture of products. How can I improve this?

Reductive amination involves two key stages: the formation of an imine (or enamine) between the dipeptide's N-terminus and the ketoacid, followed by its reduction. Low yields often stem from issues in one or both of these stages.

Common Causes:

  • Inefficient Imine Formation: The equilibrium may not favor the imine, especially if water is not effectively removed.

  • Incomplete Reduction: The reducing agent may not be potent enough, or it may be consumed by side reactions.[13]

  • Over-reduction or Side Reactions: Potent reducing agents like NaBH₄ can potentially reduce the carboxylic acid groups under certain conditions.

  • Epimerization: The stereocenter adjacent to the newly formed amine can be susceptible to epimerization.[10]

Troubleshooting & Solutions:

  • Choice of Reducing Agent: This is the most critical parameter.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[14] It is milder and more selective than NaBH₄ or NaBH₃CN, works well in acidic conditions that favor imine formation, and generally gives cleaner reactions with less risk of over-reduction.

    • Catalytic Hydrogenation: Using H₂ with a catalyst like Palladium on Carbon (Pd/C) is another effective method that can provide high stereoselectivity.[10][11]

  • pH Control: The reaction is highly pH-dependent. Imine formation is typically favored under mildly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making it more electrophilic, without fully protonating the amine nucleophile. Acetic acid is a common and effective catalyst.[14]

  • Solvent and Temperature:

    • Use a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Run the reaction at room temperature. Elevated temperatures can promote side reactions and epimerization.

cluster_1 Reductive Amination: Key Relationships reagents Dipeptide + Ketoacid imine Imine Intermediate reagents->imine Acid Catalyst (AcOH) pH 4-6 product Desired Product (Lisinopril Core) imine->product Selective Reducing Agent (e.g., NaBH(OAc)₃) side_product Side Products (Unreacted Imine, etc.) imine->side_product Incomplete Reduction

Caption: Key factors for successful reductive amination.

Q4: My final N-Cbz protection step is incomplete. How can I drive it to completion?

Protecting the secondary amine of the lisinopril core structure with a benzyloxycarbonyl (Cbz) group can be challenging due to steric hindrance.

Common Causes:

  • Low Reactivity of the Amine: The target nitrogen is a secondary amine, which is less nucleophilic and more sterically crowded than a primary amine.

  • Inadequate Reagent or Conditions: Standard conditions may not be sufficient to overcome the activation energy barrier.

Troubleshooting & Solutions:

  • Use Schotten-Baumann Conditions: This classic method is generally effective. The reaction is run in a two-phase system (e.g., water/DCM) or in a single solvent with a suitable base to neutralize the HCl byproduct.[15]

    • Reagent: Benzyl Chloroformate (Cbz-Cl).

    • Base: A mild inorganic base like Sodium Bicarbonate (NaHCO₃) or a stronger one like Sodium Hydroxide (NaOH) at low temperatures (0 °C) is typically used. An organic base like triethylamine can also be employed.

  • Optimize Reaction Parameters:

    • Temperature: Start at 0 °C to control the exothermic reaction and add the Cbz-Cl slowly. If the reaction is sluggish, it can be allowed to warm to room temperature.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Cbz-Cl to ensure the reaction goes to completion.

  • Alternative Reagents: If Cbz-Cl is not effective, consider a more reactive agent like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) . It is more stable than Cbz-Cl and reacts cleanly with amines without generating corrosive HCl, often leading to higher yields for difficult protections.[15]

Frequently Asked Questions (FAQs)

Q: What analytical techniques are best for monitoring the synthesis and identifying impurities? A: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative tracking of starting material consumption and product formation.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction progress and purity assessment. A reversed-phase C18 column is typically used.[6][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the product and any impurities, which is crucial for troubleshooting side reactions.[7][17]

  • Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation of the final product and can be used to characterize isolated impurities.[18]

Q: Could racemization be a major cause of my low yield of the desired (S)-Lisinopril derivative? A: Yes, absolutely. Racemization can occur at the α-carbon of the lysine residue during the carboxyl activation step for peptide coupling.[19] This leads to the formation of diastereomers that can be difficult to separate from the desired product, thus reducing the isolated yield of the pure (S,S,S)-isomer. To minimize this, use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or use coupling reagents like HATU which have built-in suppression mechanisms.[8] Running the reaction at lower temperatures (0 °C) is also critical.

Q: How critical is the purity of starting materials and solvents? A: Extremely critical. Impurities in starting materials can lead to unexpected side products. For example, unreacted protected lysine from a previous step can lead to the formation of a lysine analogue impurity.[10][11] Solvents must be anhydrous for many steps, particularly for peptide coupling, as water can hydrolyze activated intermediates and coupling reagents.

References

  • DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google P
  • Amide coupling via in situ generated acyl fluorides at elevated temperature. Organic & Biomolecular Chemistry - RSC Publishing.
  • Developing deprotectase bioc
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Synthesis and Characterization of Compounds Rel
  • Synthesis method of lisinopril - Google P
  • CH-Activ
  • PROCESS FOR THE PRODUCTION OF LISINOPRIL - European P
  • Process for the production of alkoxycarbonylpeptides intermediates in the synthesis of the lisinopril - Google P
  • Methods of Analysis of Lisinopril: A Review - Walsh Medical Media.
  • Synthesis and Characterization of Compounds Rel
  • Struggling with Reductive Amination: Tips for Isol
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz)
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
  • WO2004000874A1 - Process for the production of lisinopril - Google P
  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.
  • Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides - PubMed.
  • Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.
  • Synthesis and Evaluation of a Series of 99m Tc(CO) 3 + Lisinopril Complexes for In Vivo Imaging of Angiotensin-Converting Enzyme Expression - Journal of Nuclear Medicine.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Methods of Analysis of Lisinopril: A Review - ResearchG
  • Characterization of impurities in the bulk drug lisinopril by liquid chrom
  • Amide synthesis by acyl
  • Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets - Research Journal of Pharmacy and Technology.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • What are the Sustainability Challenges in Peptide Synthesis and Purification?
  • Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method - Scirp.org.
  • Identification of a new impurity in lisinopril - Academia.edu.
  • Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique - PMC.
  • Purification method of lisinopril - Google P

Sources

Optimization

Optimizing HPLC mobile phase for N-Benzyloxycarbonyl (S)-Lisinopril retention time

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the transition from analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the transition from analyzing active pharmaceutical ingredients (APIs) to their protected synthetic intermediates.

Optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for N-Benzyloxycarbonyl (S)-Lisinopril (commonly referred to as Z-Lisinopril) presents a unique set of thermodynamic and physicochemical challenges. Unlike the highly polar, zwitterionic API lisinopril, the addition of the bulky, hydrophobic benzyloxycarbonyl (Cbz) protecting group drastically alters the molecule's retention behavior and solubility profile.

Below is our comprehensive, mechanistic troubleshooting guide and standard operating procedure (SOP) designed to help you build a robust, self-validating chromatographic method.

Part 1: Diagnostic Decision Tree for Z-Lisinopril

Before adjusting your pump parameters, use this diagnostic workflow to identify the root cause of your chromatographic issue.

ZLisinopril_HPLC Start Start: Z-Lisinopril HPLC Optimization CheckRT Is Retention Time (RT) excessively long? Start->CheckRT FixRT Increase Organic Modifier (e.g., 45-60% Acetonitrile) CheckRT->FixRT Yes CheckShape Is Peak Split or Broadened? CheckRT->CheckShape No FixRT->CheckShape FixShape Increase Column Temp to 45°C - 50°C (Overcome cis-trans isomerism) CheckShape->FixShape Yes CheckTail Is Peak Tailing Observed (As > 1.5)? CheckShape->CheckTail No FixShape->CheckTail FixTail Adjust aqueous pH to 2.5-3.0 (Suppress ionization) CheckTail->FixTail Yes End Optimized Z-Lisinopril Chromatogram CheckTail->End No FixTail->End

Figure 1: Diagnostic decision tree for troubleshooting Z-Lisinopril HPLC retention and peak shape.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does Z-Lisinopril exhibit drastically longer retention times compared to unprotected Lisinopril under the same isocratic conditions? The Causality: Unprotected lisinopril is highly polar with four distinct pKa values (1.62, 3.66, 6.07, and 10.33)[1]. It typically elutes rapidly on reversed-phase C18 columns, requiring highly aqueous mobile phases (e.g., 10-20% organic modifier) for adequate retention. In Z-Lisinopril, the primary amine of the lysine moiety is masked by a benzyloxycarbonyl (Cbz) group. This massive aromatic ring drastically increases the molecule's lipophilicity (logP). If you use a standard lisinopril mobile phase, Z-Lisinopril will partition heavily into the C18 stationary phase and fail to elute. The Solution: You must increase the eluent strength by raising the organic modifier (acetonitrile or methanol) to approximately 45–60%.

Q2: My Z-Lisinopril standard is 99% pure, but the chromatogram shows a split peak or a severe shoulder. Is my column degrading? The Causality: This is rarely a column void issue; rather, it is a well-documented thermodynamic phenomenon associated with proline-containing ACE inhibitors. Lisinopril and its derivatives exist in a conformational equilibrium between cis and trans isomers around the peptide bond preceding the proline ring[2]. At ambient temperatures (20–25°C), the interconversion rate between these conformers is slow relative to the chromatographic timescale, resulting in two distinct peaks or a severely broadened band[2]. The Solution: Increase the column compartment temperature to 45°C–50°C. The elevated thermal energy accelerates the isomerization rate, causing the cis and trans peaks to coalesce into a single, sharp, time-averaged peak[3].

Q3: I am experiencing severe peak tailing (Asymmetry factor > 1.8). How do I optimize the mobile phase buffer? The Causality: Tailing in Z-Lisinopril is typically caused by secondary interactions between the unprotected secondary amine or carboxyl groups and residual, unreacted silanols on the silica-based stationary phase. The Solution: To suppress the ionization of the carboxyl groups and protonate the secondary amine, the mobile phase pH must be strictly controlled between 2.5 and 3.0[1]. Using a 20 mM potassium dihydrogen phosphate buffer adjusted to pH 2.5 with orthophosphoric acid, or utilizing 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent, will mask these secondary interactions and restore peak symmetry.

Part 3: Standard Operating Procedure (SOP) for Method Optimization

To guarantee reproducibility, follow this self-validating protocol to optimize your Z-Lisinopril method.

Step 1: Stationary Phase Preparation

  • Install a high-purity, fully end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Note: End-capping is critical to physically block residual silanols from interacting with the secondary amine.

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 20 mM solution. Adjust the pH precisely to 2.8 ± 0.1 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane and sonicate to degas[2].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 3: System Equilibration & Temperature Control

  • Set the column oven temperature to 45°C .

  • Set the UV detector to 214 nm , which provides optimal absorption for both the peptide bonds and the aromatic Cbz ring[3].

  • Equilibrate the column with a 50:50 (v/v) mixture of Phase A and Phase B at a flow rate of 1.0 mL/min for at least 30 column volumes.

Step 4: Iterative Tuning & Self-Validation

  • Inject 10 µL of a 100 µg/mL Z-Lisinopril standard.

  • Evaluate Retention: If the retention time (RT) is > 10 minutes, increase Phase B to 55%. If RT < 3 minutes, decrease Phase B to 45%.

  • Self-Validating System Check: To prove that peak shape is dictated by cis-trans isomerism and not column degradation, temporarily drop the column temperature to 25°C and reinject. You should observe the peak split or broaden significantly. Return the temperature to 45°C and reinject; the peak must coalesce back into a single sharp peak with an Asymmetry factor ( As​ ) < 1.2. This confirms the thermodynamic stability of your method[2].

Part 4: Quantitative Optimization Matrix

Use the following data matrix to understand how each parameter directly impacts the chromatography of Z-Lisinopril.

Chromatographic ParameterTarget RangeMechanistic EffectImpact on Z-Lisinopril Analysis
Organic Modifier (% ACN) 45% - 60%Modulates eluent strength against the highly hydrophobic Cbz protecting group.Controls overall Retention Time (RT). Higher % ACN decreases RT exponentially.
Column Temperature 40°C - 50°CAccelerates cis-trans proline isomerization kinetics.Coalesces split/broadened peaks into a single sharp peak, maximizing theoretical plates[2].
Buffer pH 2.5 - 3.0Suppresses carboxyl ionization (pKa 1.62, 3.66); protonates secondary amine[1].Eliminates peak tailing caused by silanol interactions; improves asymmetry factor ( As​ < 1.2).
UV Wavelength 210 nm - 215 nmMaximizes π→π∗ and n→π∗ transitions of amide bonds and the aromatic ring.Ensures high signal-to-noise ratio (S/N) and optimal limits of detection/quantification[3].

References

  • Title: Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets Source: Research Journal of Pharmacy and Technology URL
  • Title: Development and validation of a fast, simple, cost-effective and robust HPLC method for lisinopril determination in solid pharmaceutical dosage forms Source: Macedonian Journal of Chemistry and Chemical Engineering URL
  • Title: Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT Source: PMC - NIH URL

Sources

Troubleshooting

Overcoming incomplete deprotection in N-Benzyloxycarbonyl (S)-Lisinopril reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the mechanistic and operational challenges associated with the N-Benzyloxycarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the mechanistic and operational challenges associated with the N-Benzyloxycarbonyl (Cbz) deprotection of (S)-Lisinopril intermediates.

Lisinopril is a structurally complex, sterically hindered angiotensin-converting enzyme (ACE) inhibitor with three delicate (S)-stereocenters[1]. Removing the N-Cbz protecting group without inducing epimerization, diketopiperazine formation, or stalling the reaction requires precise control over catalytic and thermodynamic parameters.

Diagnostic Workflow for Deprotection Failures

Before altering your chemistry, use the following logical decision tree to identify the root cause of your incomplete deprotection.

Workflow Start Initiate N-Cbz Deprotection (Lisinopril Precursor) Monitor Monitor via LC-MS/HPLC (T = 2 hours) Start->Monitor Check Conversion Status? Monitor->Check Success Complete (>95%) Proceed to Workup Check->Success Yes Stall Stalled (<70%) Amine Poisoning Suspected Check->Stall No Action1 Add AcOH or HCl (Protonate Amine) Stall->Action1 1st Line Action2 Switch to NaBH4/Pd/C or HBr/AcOH Stall->Action2 If Persistent Action1->Monitor Action2->Monitor

Diagnostic workflow for troubleshooting stalled N-Cbz deprotection in Lisinopril synthesis.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does my Pd/C-catalyzed Cbz deprotection stall at 60-70% conversion, even with fresh catalyst? Causality: As the N-Cbz group is cleaved, the newly liberated secondary or primary amines on the Lisinopril backbone strongly coordinate to the palladium surface. This competitive binding blocks the active catalytic sites, preventing further activation of H₂ gas and the benzylic C-O bond, leading to a stalled turnover frequency[2]. Solution: Introduce a stoichiometric amount of a weak acid (e.g., glacial acetic acid) to the solvent matrix. Protonating the nascent amine forms an ammonium salt, which lacks the free lone pair required to poison the palladium catalyst, thereby restoring the reaction to full conversion[2].

Q2: How can I overcome severe steric hindrance around the N-Cbz group without epimerizing the (S)-Lisinopril stereocenters? Causality: The fully protected Lisinopril intermediate is a bulky dipeptide-like molecule. Standard atmospheric H₂ pressure often suffers from poor mass transfer into the liquid phase, failing to reach the sterically encumbered active site on the Pd/C surface[3]. Increasing the temperature to force the reaction risks epimerizing the delicate (S)-stereocenters. Solution: Utilize a chemical hydrogen donor. The combination of Sodium Borohydride (NaBH₄) and catalytic Pd/C in methanol generates highly reactive hydrogen species in situ directly at the catalyst surface. This drives rapid deprotection (often within 10-30 minutes) while maintaining mild, room-temperature conditions that preserve stereochemical integrity[4][5].

Q3: What if catalytic hydrogenation is completely unviable due to upstream sulfur impurities? Causality: If the starting materials contain trace sulfur compounds or heavy metal impurities, the Pd/C catalyst will be irreversibly poisoned regardless of acid additives or hydrogen pressure[3]. Solution: Transition to an orthogonal, metal-free acid cleavage mechanism. A 33% HBr in acetic acid solution effectively cleaves the Cbz group via protonation of the carbamate carbonyl, followed by the elimination of a stable benzyl cation[3].

Quantitative Comparison of Deprotection Strategies

To aid in selecting the right protocol, the following table summarizes the performance metrics of various deprotection environments specifically applied to bulky peptide intermediates like Lisinopril.

Deprotection MethodReagent SystemTypical Reaction TimeExpected YieldEpimerization RiskCatalyst Poisoning Risk
Standard Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH12 - 24 h60 - 80% (Stalls)LowHigh
Acid-Modulated Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH, AcOH4 - 8 h85 - 95%LowLow
Transfer Hydrogenation NaBH₄, 10% Pd/C, MeOH10 - 30 min> 95%Very Low Low
Acidic Cleavage 33% HBr/AcOH1 - 3 h80 - 90%ModerateNone

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, meaning they contain built-in physical or analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Acid-Modulated Catalytic Hydrogenation

Best for standard batches where mild amine poisoning is the primary failure mode.

  • Substrate Dissolution: Dissolve the N-Cbz-(S)-Lisinopril intermediate (1.0 equiv) in anhydrous Methanol (10 mL/mmol).

  • Acid Modulation: Add Glacial Acetic Acid (1.2 equiv).

    • Self-Validation Checkpoint: Spot the mixture on wet pH paper. It must read acidic (pH ~4-5) to confirm the environment will immediately protonate liberated amines.

  • Catalyst Addition: Purge the flask with N₂ gas for 5 minutes. Carefully add 10 wt% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times). Stir vigorously at room temperature.

  • Reaction Monitoring: At T=4 hours, sample the reaction for LC-MS.

    • Self-Validation Checkpoint: Look for the complete disappearance of the [M+H]+ peak corresponding to the Cbz-protected mass, and the emergence of the deprotected Lisinopril mass.

  • Work-up: Purge with N₂, filter the mixture through a tightly packed pad of Celite to remove Pd/C, and concentrate the filtrate under reduced pressure.

Protocol B: Rapid Transfer Hydrogenation (NaBH₄ / Pd/C)

Best for sterically hindered batches or when standard H₂ mass transfer fails[4][5].

  • Substrate Dissolution: Dissolve the N-Cbz-(S)-Lisinopril intermediate (1.0 equiv) in Methanol (10 mL/mmol) at room temperature.

  • Catalyst Addition: Add 10 wt% Pd/C (10% w/w relative to the substrate) under a gentle N₂ stream.

  • Hydrogen Generation: Slowly add Sodium Borohydride (NaBH₄, 2.0 equiv) in small portions over 5 minutes.

    • Self-Validation Checkpoint: You must observe immediate and vigorous effervescence (H₂ gas evolution) upon each addition. If bubbling does not occur, your NaBH₄ has degraded and must be replaced.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 15 to 30 minutes[5].

  • Quench & Work-up: Quench the remaining NaBH₄ by adding a few drops of 1M HCl until effervescence ceases. Filter through Celite, wash with Methanol, and concentrate.

References

  • US20070093664A1 - Process for the production of lisinopril - Google Patents. Google Patents.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. National Institutes of Health. Available at:[Link]

  • ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Available at:[Link]

Sources

Optimization

Improving the aqueous solubility of N-Benzyloxycarbonyl (S)-Lisinopril for biological assays

Technical Support Center: A Guide to Solubilizing N-Benzyloxycarbonyl (S)-Lisinopril Introduction: Researchers working with N-Benzyloxycarbonyl (S)-Lisinopril frequently encounter challenges with its limited aqueous solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to Solubilizing N-Benzyloxycarbonyl (S)-Lisinopril

Introduction: Researchers working with N-Benzyloxycarbonyl (S)-Lisinopril frequently encounter challenges with its limited aqueous solubility, a direct consequence of the lipophilic N-benzyloxycarbonyl protecting group. This property, while often necessary for synthetic routes, poses a significant hurdle for accurate and reproducible biological assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental outcomes such as underestimated potency and poor data variability[1][2][3]. This guide provides a comprehensive framework of troubleshooting strategies and step-by-step protocols designed to help you successfully solubilize this compound for your experimental needs, ensuring the integrity and reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is N-Benzyloxycarbonyl (S)-Lisinopril so poorly soluble in aqueous buffers compared to its parent compound, Lisinopril?

A: The parent compound, Lisinopril, is a zwitterionic molecule with multiple ionizable groups (two carboxylic acids and two amines), which makes it soluble in water[4][5][6]. The addition of the N-benzyloxycarbonyl (Cbz or Z) group replaces a hydrophilic primary amine on the lysine side chain with a large, non-polar, and hydrophobic aromatic moiety. This modification significantly increases the lipophilicity of the molecule, drastically reducing its ability to form favorable interactions with water and thereby lowering its aqueous solubility.

Q2: What are the key chemical properties of N-Benzyloxycarbonyl (S)-Lisinopril that I should consider for solubilization?

A: Understanding the molecule's ionizable groups is critical. N-Benzyloxycarbonyl (S)-Lisinopril is an amphiprotic compound, meaning it has both acidic and basic functional groups. Specifically, it contains:

  • Two Carboxylic Acid Groups: These are acidic and will be deprotonated (negatively charged, -COO⁻) at higher pH values. Based on the parent molecule, their pKa values are approximately 2.5 and 4.0[4][7].

  • One Secondary Amine Group: This group is basic and will be protonated (positively charged, -NH₂⁺-) at lower pH values, with a pKa around 6.7[4][7].

The solubility of the molecule is therefore highly dependent on pH. It will be least soluble near its isoelectric point (the pH at which the net charge is zero) and significantly more soluble at pH values where it is predominantly in its charged, ionized form[8][9].

Q3: How exactly does poor solubility negatively impact my biological assay results?

A: If the compound is not fully dissolved, the actual concentration in your assay will be lower than the nominal concentration, leading to several critical errors:

  • Underestimated Potency: The measured IC₅₀ or EC₅₀ values will be artificially high, making the compound appear less active than it truly is[1][2].

  • Poor Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments, leading to high data variability and unreliable results[1].

  • Inaccurate Structure-Activity Relationships (SAR): If solubility issues affect different compounds in a series to varying degrees, it can obscure the true relationship between chemical structure and biological activity[1].

  • Assay Interference: Precipitated compound can interfere with optical-based assay readouts (e.g., absorbance, fluorescence) by scattering light.

Part 2: Troubleshooting and Solubilization Protocols

Before attempting any solubilization protocol, it is crucial to determine the tolerance of your specific biological assay (e.g., enzyme, cells) to changes in pH and the presence of organic co-solvents. Always run appropriate vehicle controls.

Decision-Making Workflow for Solubilization

The following workflow provides a logical path to achieving complete solubilization while minimizing potential assay interference.

G start Start: Compound is Insoluble in Aqueous Assay Buffer stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precip Precipitation Observed? dilute->precip success Success! Proceed with Assay (Keep DMSO <1%) precip->success No ph_path Strategy 1: pH Adjustment precip->ph_path Yes cosolvent_path Strategy 2: Co-solvent Optimization precip->cosolvent_path Yes ph_basic Prepare Stock in Basic Buffer (e.g., pH 8-9) ph_path->ph_basic ph_acidic Prepare Stock in Acidic Buffer (e.g., pH < 3) ph_path->ph_acidic cosolvent_mix Try Alternative Co-solvents (Ethanol, PEG 400) or Combined Approach cosolvent_path->cosolvent_mix ph_check Is Assay Tolerant to this pH? ph_basic->ph_check ph_acidic->ph_check ph_check->success Yes ph_check->cosolvent_path No cosolvent_mix->dilute

Caption: Decision workflow for solubilizing N-Cbz-(S)-Lisinopril.

Strategy 1: pH-Mediated Solubilization

Causality: This strategy leverages the ionizable functional groups on the molecule. By adjusting the pH of the solvent far from the molecule's isoelectric point, we can force the equilibrium towards the more soluble charged species[8][10][]. For N-Benzyloxycarbonyl (S)-Lisinopril, this means creating either a predominantly anionic species at high pH or a cationic species at low pH.

G cluster_low_ph Low pH (e.g., < 3) cluster_neutral_ph Near Isoelectric Point (pH ~5) cluster_high_ph High pH (e.g., > 8) low_ph Molecule (Net Positive Charge) -COOH, -COOH, -NH2+ (More Soluble) neutral_ph Molecule (Net Neutral/Zwitterionic) -COO-, -COOH, -NH2+ (Least Soluble) low_ph->neutral_ph Increase pH high_ph Molecule (Net Negative Charge) -COO-, -COO-, -NH- (More Soluble) neutral_ph->high_ph Increase pH

Caption: pH-dependent charge states of N-Cbz-(S)-Lisinopril.

Experimental Protocol: Preparation of a Basic Stock Solution

  • Prepare a 10 mM NaOH solution: Dilute a concentrated NaOH stock solution in high-purity water.

  • Weigh Compound: Accurately weigh an appropriate amount of N-Benzyloxycarbonyl (S)-Lisinopril solid.

  • Initial Dissolution: Add a small volume of the 10 mM NaOH solution to the solid. Vortex or sonicate gently to aid dissolution. The solution should become clear as the carboxylic acid groups are deprotonated.

  • Final Volume: Once fully dissolved, add 10 mM NaOH to reach the desired final stock concentration (e.g., 1-10 mM).

  • Dilution into Assay: When preparing working solutions, dilute this basic stock into your final assay buffer. Be aware that the pH of the final solution will be affected. Perform a final pH check and observe for any precipitation upon neutralization.

Note: A similar protocol can be followed using a dilute acid (e.g., 10 mM HCl) to create a soluble cationic species, provided your assay can tolerate low pH.

Strategy 2: Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system[][12]. Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions for biological screening[1][2].

Experimental Protocol: Preparation of a DMSO Stock Solution

  • Weigh Compound: Accurately weigh the N-Benzyloxycarbonyl (S)-Lisinopril solid into a suitable vial.

  • Add DMSO: Add 100% anhydrous DMSO to the solid to achieve a high-concentration stock, typically between 10-50 mM.

  • Ensure Complete Dissolution: Vortex vigorously. If necessary, use a bath sonicator or gentle warming (e.g., 37°C) to facilitate dissolution[13]. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the DMSO stock solution appropriately, often at -20°C or -80°C in tightly sealed containers to prevent water absorption. Be aware that compounds can precipitate from DMSO upon freezing, so ensure it is fully re-dissolved before use[14].

  • Serial Dilution: Perform serial dilutions into your aqueous assay buffer. It is critical to mix thoroughly after each dilution step to minimize localized high concentrations that can cause precipitation. The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts[14].

Summary of Solubilization Strategies
StrategyPrincipleAdvantagesDisadvantagesBest For...
pH Adjustment Ionize acidic/basic groups to increase aqueous solubility.[10][]- Simple and cost-effective.- Avoids organic solvents.[10]- Assay must be tolerant to pH changes.- Risk of precipitation upon neutralization.[10]Assays with a wide pH tolerance range.
Co-solvents (e.g., DMSO) Reduce solvent polarity to dissolve lipophilic compounds.[12][15]- Highly effective for non-polar compounds.- Standard practice in drug discovery.[1]- Potential for solvent to interfere with assay.- Compound can precipitate upon aqueous dilution.[16]Initial screening and preparing high-concentration stocks.
Combined Approach Dissolve in co-solvent, then dilute into a pH-adjusted buffer.[][12]- Maximizes solubility by addressing multiple factors.- Can achieve higher final concentrations.- More complex to prepare.- Combines the risks of both methods.Very challenging compounds where single methods fail.

Part 3: Validation and Best Practices

Q: How can I be certain my compound is fully dissolved in the final assay plate?

A: Visual inspection is the first step. Look for cloudiness, particulates, or a film on the surface of the liquid. For a more quantitative assessment, measure the light scattering or turbidity of your sample in a plate reader at a wavelength where the compound does not absorb (e.g., 600-800 nm) and compare it to a vehicle-only control. An increase in signal indicates precipitation.

Q: My assay is sensitive to DMSO. What is the best way to determine the maximum tolerable concentration?

A: You must run a solvent tolerance control experiment.

  • Prepare a dilution series of your chosen solvent (e.g., DMSO) in the final assay buffer, ranging from a high concentration (e.g., 5%) down to zero.

  • Run your biological assay using this solvent dilution series without your test compound.

  • Plot the assay signal versus the solvent concentration.

  • The highest concentration of solvent that does not cause a significant deviation from the zero-solvent control is your maximum tolerable concentration.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). EUREKA: Health Sciences.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Applied Pharmaceutical Science.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
  • pH Adjustment and Co-Solvent Optimiz
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC.
  • Review on Enhancement of Solubiliz
  • N-Benzyloxycarbonyl (S)-Lisinopril-d5. (n.d.).
  • Exp.
  • Lisinopril. (n.d.). Merck Index.
  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2018). PubMed.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.).
  • Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid- base Properties. (2013). ADMET & DMPK.
  • N-Benzyloxycarbonyl (S)-Lisinopril-d5 : CAS No.1356931-02-6. (n.d.). Omsynth Lifesciences.
  • N-Benzyloxycarbonyl (S)-Lisinopril. (n.d.). Shanghai Kewei Chemical Technology Co., Ltd..
  • ZESTRIL (lisinopril). (n.d.).
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
  • FORMULATION & EVALUATION OF LISINOPRIL IMMEDI
  • Lisinopril ≥98% (HPLC). (n.d.). Sigma-Aldrich.

Sources

Troubleshooting

Resolving chiral impurities during N-Benzyloxycarbonyl (S)-Lisinopril production

Welcome to the Process Chemistry Technical Support Center . This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis and chiral resolution of N-Benzyloxycarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis and chiral resolution of N-Benzyloxycarbonyl (S)-Lisinopril (N-ε-Cbz-Lisinopril), a critical intermediate in the production of the ACE inhibitor Lisinopril.

Below, you will find diagnostic FAQs, self-validating experimental protocols, and quantitative data to resolve stereochemical impurities and degradation byproducts.

Diagnostic FAQs: Troubleshooting Chiral & Process Impurities

Q1: During the reductive amination step, our (R,S)-diastereomer levels exceed 15%. What drives this, and how can we suppress this chiral impurity? Mechanistic Cause: The synthesis of the Cbz-Lisinopril intermediate relies on the reductive amination of ethyl 2-oxo-4-phenylbutyrate with N-ε-Cbz-L-lysine. Because the lysine moiety already possesses a fixed (S) configuration, the reduction of the intermediate imine double bond generates a new stereocenter, resulting in a diastereomeric mixture of the desired (S,S) and undesired (R,S) epimers[1]. The lack of facial selectivity during hydride delivery from the Pd/C catalyst—often exacerbated by high hydrogen pressure or elevated temperatures—favors the formation of the (R,S) impurity. Resolution: To correct this post-reaction, implement a selective solvent crystallization. , specifically methyl isobutyl ketone (MIBK) or acetone, exploit the subtle solubility differences between the diastereomers[2]. The (S,S)-isomer readily crystallizes while the (R,S)-impurity remains dissolved in the mother liquor.

Q2: We are detecting Ph. Eur. Impurity C and D (diketopiperazines) during the drying phase of the Cbz-Lisinopril intermediate. How is this prevented? Mechanistic Cause: Diketopiperazines form via an intramolecular condensation. The secondary amine in the lisinopril backbone nucleophilically attacks the adjacent ester or carboxylic acid group, resulting in a stable 6-membered ring[3]. This dehydration reaction is highly thermally driven. Prolonged exposure to temperatures above 40°C during solvent stripping or vacuum drying exponentially increases the rate of cyclization. Resolution: Strictly limit thermal exposure. Conduct all solvent evaporation under high vacuum to keep the internal reactor temperature below 35°C.

Q3: Our final API contains N2-(1-carboxy-3-phenylpropyl)lysyllysine. Where does this originate in the Cbz-Lisinopril stage? Mechanistic Cause: This specific impurity (Lysine Analogue 7) arises when unreacted N-ε-Cbz-L-lysine from the reductive amination step is carried forward. During subsequent steps, this residual primary amine competes with the lisinopril intermediate, reacting with coupling reagents to form a [3]. Resolution: Drive the reductive amination to absolute completion by using a 1.05x to 1.10x molar excess of ethyl 2-oxo-4-phenylbutyrate and monitor the reaction until residual lysine is <0.5%.

Process Visualization

G A Ethyl 2-oxo-4-phenylbutyrate + N-ε-Cbz-L-lysine B Reductive Amination (Pd/C, H2, 10-15°C) A->B Imine formation & reduction C Crude Mixture (S,S)-Product + (R,S)-Impurity B->C Incomplete stereocontrol D Controlled Crystallization (MIBK, 60°C to 2°C) C->D Solvent addition & seeding E Pure N-Cbz-(S)-Lisinopril (>98% d.e.) D->E Filtration (Solid phase) F Mother Liquor (R,S)-Enriched Waste D->F Filtration (Liquid phase)

Workflow for the synthesis and diastereomeric resolution of N-Cbz-(S)-Lisinopril.

Validated Methodologies

Protocol 1: Diastereomeric Resolution via Controlled Crystallization

This protocol utilizes a controlled cooling ramp to prevent supersaturation shock (which traps impurities in the crystal lattice) and features an integrated self-validating endpoint check.

  • Dissolution : Suspend 100 g of crude N-Cbz-(S)-Lisinopril (containing ~15-20% (R,S)-isomer) in 500 mL of Methyl Isobutyl Ketone (MIBK).

  • Heating : Heat the mixture to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Controlled Cooling : Reduce the temperature at a strict, controlled rate of 8°C/hour down to 30°C.

    • Causality: Rapid cooling causes uncontrolled nucleation, leading to the co-precipitation of the (R,S)-impurity. A slow ramp ensures the (S,S)-isomer selectively builds upon the crystal lattice.

  • Seeding : Introduce 1.0 g of pure N-Cbz-(S)-Lisinopril seed crystals at 30°C to initiate controlled nucleation.

  • Crystal Growth : Continue cooling at 5°C/hour to 2°C. Hold the suspension at 2°C for 3 hours.

  • Self-Validating In-Process Control (IPC) : Withdraw a 1 mL sample of the mother liquor and filter. Analyze the liquid via HPLC. Validation condition: If the (S,S)-isomer concentration in the liquor exceeds 5 mg/mL, extend the hold time at 2°C by 2 hours to ensure complete precipitation before proceeding.

  • Isolation : Perform vacuum filtration and wash the filter cake with 50 mL of cold MIBK (2-5°C). Dry under vacuum at 30°C.

Protocol 2: HPLC Method for Chiral Purity Determination

This method quantifies the diastereomeric excess (d.e.) of the product. It is self-validating through a mandatory System Suitability Test (SST).

  • Chromatographic Conditions :

    • Column : Hypersil BDS C18 (250 × 4.6 mm, 5 μm).

    • Mobile Phase : 15 mM Phosphate buffer (pH 2.9) : Acetonitrile : Methanol (70:20:10, v/v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 215 nm.

    • Column Temperature : 40°C.

  • Self-Validating System Suitability Test (SST) : Before analyzing batch samples, inject a resolution standard containing 1.0% (R,S)-epimer and 99.0% (S,S)-product.

    • Validation condition: The system is only cleared for use if the resolution factor ( Rs​ ) between the two diastereomer peaks is ≥2.5 , and the signal-to-noise ratio of the impurity peak is ≥10 . This proves the mobile phase pH and column efficiency are sufficient to distinguish the subtle hydrophobic differences between the epimers.

  • Sample Analysis : Inject 20 μL of the sample (prepared at 1 mg/mL in mobile phase). Integrate the peak areas to determine the (S,S):(R,S) ratio.

Quantitative Profiling

Table 1: Impact of Crystallization Parameters on N-Cbz-(S)-Lisinopril Purity The following data summarizes the efficiency of various solvent systems in resolving the (R,S)-diastereomer from the crude mixture.

Solvent SystemInitial (S,S) PurityCooling RateFinal (S,S) PurityResidual (R,S) ImpurityProcess Yield
Acetone 76.2%8°C/hr98.1%< 1.0%63.5%
Methyl Isobutyl Ketone 77.8%8°C/hr98.1%< 1.0%66.5%
Ethanol (Control) 75.0%15°C/hr89.4%8.5%72.0%

Data synthesized from crystallization optimization studies demonstrating the superiority of ketone solvents over standard alcohols for chiral resolution[2].

References

  • Method for refining lisinopril hydride (WO2017097193A1). Google Patents.
  • Synthesis and Characterization of Compounds Related to Lisinopril . Scientia Pharmaceutica (via PubMed Central). Available at:[Link]

  • Method for preparing lisinopril intermediate (CN106699592A). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

N-Benzyloxycarbonyl (S)-Lisinopril vs unprotected (S)-Lisinopril binding affinity comparison

An In-Depth Comparative Analysis of ACE Binding Affinity: N-Benzyloxycarbonyl-(S)-Lisinopril vs. Unprotected (S)-Lisinopril In the landscape of cardiovascular therapeutics, the precise molecular interactions between a dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of ACE Binding Affinity: N-Benzyloxycarbonyl-(S)-Lisinopril vs. Unprotected (S)-Lisinopril

In the landscape of cardiovascular therapeutics, the precise molecular interactions between a drug and its target are paramount. (S)-Lisinopril, a cornerstone in the management of hypertension and heart failure, exerts its therapeutic effect by potently inhibiting the Angiotensin-Converting Enzyme (ACE). Its synthesis, however, often involves the use of protecting groups, such as the N-Benzyloxycarbonyl (Cbz) moiety, to prevent unwanted side reactions. This guide provides a comprehensive, data-driven comparison of the binding affinity of the protected precursor, N-Benzyloxycarbonyl-(S)-Lisinopril, versus the active pharmaceutical ingredient, unprotected (S)-Lisinopril. We will delve into the structural rationale, present detailed experimental workflows for affinity determination, and interpret the expected outcomes based on established principles of molecular recognition.

The Central Role of ACE and the Rationale for Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and electrolyte balance. Angiotensin-Converting Enzyme (ACE), a central component of this cascade, is a zinc-dependent metalloprotease that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, drugs like lisinopril effectively reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Lisinopril's high affinity and specificity for the ACE active site are hallmarks of its clinical efficacy. The molecule was rationally designed to mimic the transition state of the natural substrate, angiotensin I, thereby binding to the enzyme with much higher affinity. This binding is predicated on a series of precise intermolecular interactions, including ionic bonds, hydrogen bonds, and coordination with the catalytic zinc ion. The introduction of a bulky, synthetic protecting group like N-Benzyloxycarbonyl is therefore hypothesized to dramatically alter these interactions.

Structural Comparison: The Impact of the Cbz Group

The fundamental difference between the two molecules lies in the modification of the N-terminal amine of the prolyl residue. In unprotected (S)-Lisinopril, this amine is free, whereas in N-Benzyloxycarbonyl-(S)-Lisinopril, it is acylated with the Cbz group.

  • (S)-Lisinopril: Possesses a primary amine on the N-terminal side of the molecule, which is crucial for forming key interactions within the S1 pocket of the ACE active site.

  • N-Benzyloxycarbonyl-(S)-Lisinopril: The primary amine is converted to a carbamate. The Cbz group itself is sterically demanding and introduces a large, hydrophobic aromatic ring.

This structural modification is not trivial; it is expected to fundamentally disrupt the binding mechanism. The free amine in the active drug is critical for establishing an ionic interaction with a carboxylate residue (e.g., Asp377 or Glu384) in the enzyme's active site. The Cbz group not only blocks this interaction but also introduces a bulky moiety that is likely to cause a significant steric clash with the surrounding amino acid residues of the enzyme.

Diagram: Structural Differentiation

cluster_0 Unprotected (S)-Lisinopril cluster_1 N-Benzyloxycarbonyl-(S)-Lisinopril a Free N-terminal Amine (NH2) Crucial for binding b N-terminal Amine blocked by bulky Cbz group a->b Introduction of Cbz Group (Synthetic Protection)

Caption: Modification of (S)-Lisinopril's N-terminus with the Cbz group.

Methodologies for Quantifying Binding Affinity

To empirically compare the binding affinities, several robust biophysical and biochemical techniques can be employed. The choice of method depends on the specific parameters one wishes to elucidate (e.g., inhibitory constant, thermodynamic profile).

Enzyme Inhibition Assay for IC50 Determination

This is the most direct method to assess the functional consequence of binding. The assay measures the concentration of an inhibitor required to reduce the enzyme's activity by 50% (the IC50 value). A lower IC50 value signifies a more potent inhibitor. The assay relies on a substrate that produces a detectable signal upon cleavage by ACE.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events. It measures the association rate constant (kon), the dissociation rate constant (koff), and from these, the equilibrium dissociation constant (KD) is calculated (KD = koff/kon). A lower KD value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction.

Diagram: General Workflow for IC50 Determination

start Prepare Reagents: - ACE Enzyme - FAPGG Substrate - Inhibitor Dilutions plate Dispense into 96-well plate: - Enzyme - Buffer - Inhibitor start->plate incubate Pre-incubate (Inhibitor + Enzyme) plate->incubate add_sub Add Substrate (FAPGG) to initiate reaction incubate->add_sub read Monitor Absorbance (e.g., at 340 nm) over time add_sub->read analyze Calculate Reaction Rates and Plot vs. [Inhibitor] read->analyze end Determine IC50 value via non-linear regression analyze->end

Caption: Standard experimental workflow for an ACE inhibition assay.

Protocol: In Vitro ACE Inhibition Assay (IC50)

This protocol provides a self-validating system for determining the IC50 values of both lisinopril forms.

Materials:

  • Recombinant human ACE

  • (S)-Lisinopril and N-Benzyloxycarbonyl-(S)-Lisinopril

  • Assay Buffer: 100 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3

  • Substrate: N-(3-[2-Furyl]acryloyl)-L-phenylalanylglycylglycine (FAPGG)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare stock solutions of both test compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., from 1 µM to 0.01 nM for (S)-Lisinopril; 1 mM to 0.1 µM for the Cbz-protected form) in Assay Buffer.

  • Assay Plate Setup:

    • To appropriate wells, add 20 µL of each inhibitor dilution.

    • Include "no inhibitor" controls (enzyme activity maximum) and "no enzyme" controls (background).

    • Add 160 µL of Assay Buffer to all wells.

  • Enzyme Addition: Add 10 µL of a pre-determined concentration of ACE to all wells except the "no enzyme" controls.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the FAPGG substrate solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The cleavage of FAPGG by ACE results in a decrease in absorbance.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the rates by expressing them as a percentage of the activity of the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Comparative Data Analysis

While direct, side-by-side published data is scarce due to the Cbz-protected form being a synthetic intermediate, we can confidently predict the outcome based on decades of structure-activity relationship (SAR) studies on ACE inhibitors. The active, unprotected (S)-Lisinopril is a highly potent inhibitor, with reported IC50 values in the low nanomolar range. In contrast, the N-Cbz-protected version is expected to be a significantly weaker inhibitor.

CompoundExpected IC50Expected KDRationale for Affinity Difference
(S)-Lisinopril 1-5 nMLow nM rangeThe free N-terminal amine forms critical ionic and hydrogen bonds in the ACE active site. The overall structure is optimized for transition-state mimicry.
N-Cbz-(S)-Lisinopril >10,000 nM (>10 µM)High µM to mM rangeThe bulky Cbz group blocks the essential N-terminal amine, preventing key binding interactions. It also introduces significant steric hindrance, likely preventing proper docking into the active site.

The expected difference in affinity is not merely incremental; it is a profound drop of several orders of magnitude. This highlights that the N-Benzyloxycarbonyl group is not just a passive modification but an actively disruptive one in the context of ACE binding.

Diagram: Hypothetical Binding Interaction at the ACE Active Site

G cluster_0 ACE Active Site cluster_1 (S)-Lisinopril cluster_2 N-Cbz-(S)-Lisinopril compound Inhibitor a S1 Pocket (Anionic) b S2 Pocket (Hydrophobic) c Zinc Ion (Zn2+) d N-terminal Amine (+) d->a Strong Ionic Bond e C-terminal Carboxylate (-) e->c Coordination f Bulky Cbz Group (Steric Hindrance) f->a Binding Blocked g C-terminal Carboxylate (-) g->c Coordination

Caption: Steric clash of the Cbz group prevents key ionic interactions.

Conclusion and Implications for Drug Development

This guide underscores a critical principle in drug development: a synthetic intermediate is not the final drug. The journey from a protected precursor to an active pharmaceutical ingredient involves a carefully orchestrated deprotection step that is as critical as the bond-forming steps that precede it. For researchers in this field, it is essential to verify the complete removal of such protecting groups and to understand that their presence, even in trace amounts, can drastically impact the measured biological activity of the final compound. The experimental protocols and principles outlined herein provide a robust framework for validating the potency and purity of ACE inhibitors and other targeted therapeutics.

References

  • Structure-Activity Relationships of ACE Inhibitors. Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin-converting enzyme. Hypertension, 17(4), 589–592. [Link]

  • ACE Inhibition Assay Principle. Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548. [Link]

  • Lisinopril Binding to ACE. Natesh, R., Schwager, S. L. U., Sturrock, E. D., & Acharya, K. R. (2003). Crystal structure of the human angiotensin-converting enzyme–lisinopril complex. Nature, 421(6922), 551-554. [Link]

  • Biophysical Techniques for Affinity Determination. Holdgate, G. (2001). Making a mark with biosensors in drug discovery. Nature Reviews Drug Discovery, 1(1), 161-161. [Link]

  • Role of Protecting Groups in Peptide Synthesis. Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Comparative

Comparing Cbz vs Boc protection strategies in (S)-Lisinopril synthesis

Title: Comparative Guide to Cbz vs. Boc Protection Strategies in (S)-Lisinopril Synthesis Executive Summary & Mechanistic Context As a Senior Application Scientist, selecting the optimal protecting group strategy is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide to Cbz vs. Boc Protection Strategies in (S)-Lisinopril Synthesis

Executive Summary & Mechanistic Context

As a Senior Application Scientist, selecting the optimal protecting group strategy is not merely a matter of yield; it is an exercise in balancing atom economy, process safety, and downstream purification. (S)-Lisinopril is a blockbuster, non-sulfhydryl Angiotensin-Converting Enzyme (ACE) inhibitor used globally to treat hypertension and heart failure [3].

The fundamental synthetic bottleneck in Lisinopril manufacturing is the regioselective functionalization of L-lysine. Because L-lysine possesses two primary amines, the highly nucleophilic ϵ -amine must be transiently masked. Without robust orthogonal protection, the ϵ -amine will competitively react during the reductive amination with ethyl 2-oxo-4-phenylbutyrate or during the subsequent peptide coupling with L-proline, leading to unwanted lysine analogues and diketopiperazine impurities [2, 5].

This guide objectively compares the two dominant orthogonal protecting groups for the ϵ -amine: Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) .

Mechanistic Divergence & Causality

Before introducing either protecting group, L-lysine is treated with basic Cu(II) carbonate. Causality of choice: The Cu(II) ion forms a stable, square-planar chelate with the α -amine and α -carboxylate. This sterically and electronically shields the α -centers, leaving the ϵ -amine exposed in the solvent bulk for highly selective protection.

  • The Cbz Strategy: Installed via Benzyl chloroformate (Cbz-Cl), the Cbz group forms a highly stable carbamate. It is impervious to the basic conditions of peptide coupling. Causality for selection: Cbz is ideal when the proline C-terminus is protected as a benzyl ester. This allows for a highly efficient "global deprotection" step where a single catalytic hydrogenolysis (H₂, Pd/C) cleaves both the Cbz and the benzyl ester simultaneously [1].

  • The Boc Strategy: Installed via Di-tert-butyl dicarbonate (Boc₂O). Causality for selection: Boc is exceptionally stable to catalytic hydrogenation. In late-stage Active Pharmaceutical Ingredient (API) manufacturing, purging residual palladium to meet strict ICH Q3D elemental impurity limits (<10 ppm) is costly. Boc circumvents transition metals entirely, relying on acidolysis (TFA or HCl) which generates only volatile organic byproducts (isobutylene and CO₂) [4].

Synthetic Workflows

Lisinopril_Protection_Strategies Start L-Lysine Cu Cu(II) Complexation (α-NH2 & α-COOH Masking) Start->Cu Cbz_Inst Cbz-Cl / NaOH (ε-NH2 Protection) Cu->Cbz_Inst Strategy A (Cbz) Boc_Inst Boc2O / NaOH (ε-NH2 Protection) Cu->Boc_Inst Strategy B (Boc) Cbz_Lys N-ε-Cbz-L-Lysine Cbz_Inst->Cbz_Lys Cbz_Alk Reductive Amination (Ethyl 2-oxo-4-phenylbutyrate) Cbz_Lys->Cbz_Alk Cbz_Cpl Peptide Coupling (L-Proline Ester) Cbz_Alk->Cbz_Cpl Cbz_Dep Hydrogenolysis (H2, Pd/C) & Base Hydrolysis Cbz_Cpl->Cbz_Dep Final (S)-Lisinopril API Cbz_Dep->Final Boc_Lys N-ε-Boc-L-Lysine Boc_Inst->Boc_Lys Boc_Alk Reductive Amination (Ethyl 2-oxo-4-phenylbutyrate) Boc_Lys->Boc_Alk Boc_Cpl Peptide Coupling (L-Proline Ester) Boc_Alk->Boc_Cpl Boc_Dep Acidolysis (TFA/HCl) & Base Hydrolysis Boc_Cpl->Boc_Dep Boc_Dep->Final

Figure 1: Divergent synthetic workflows for (S)-Lisinopril utilizing Cbz vs. Boc protection.

Experimental Protocols

Protocol A: Cbz Installation & Cleavage

Installation ( -Cbz-L-Lysine):

  • Dissolve L-Lysine (1.0 eq) in hot water and add basic Copper(II) carbonate (0.55 eq). Reflux for 2 hours to form the deep blue Cu(Lys)₂ complex.

  • Cool the reactor to 0°C. Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while strictly maintaining the pH between 9.0–9.5 using 2N NaOH.

  • Stir for 4 hours. Add EDTA (1.2 eq) to sequester the Cu(II) ions, breaking the complex.

  • Acidify the aqueous layer to pH 4.5 to precipitate -Cbz-L-Lysine. Self-Validating System: The transition of the solution from deep blue (Cu-complex) to colorless/pale yellow upon EDTA addition confirms successful demetallation.

Cleavage (Post-Coupling):

  • Dissolve the protected Lisinopril precursor in Ethanol.

  • Add 10% Pd/C (10% w/w relative to substrate).

  • Stir vigorously under an H₂ atmosphere (40-50 psi) at 25°C. Self-Validating System: Hydrogen uptake monitoring. The reaction is self-indicating; the cessation of pressure drop in the hydrogenation vessel confirms the complete cleavage of the Cbz group [1].

Protocol B: Boc Installation & Cleavage

Installation ( -Boc-L-Lysine):

  • Form the Cu(Lys)₂ complex as described in Protocol A.

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane. Maintain pH at 9.0.

  • Demetallate with EDTA and isolate -Boc-L-Lysine via crystallization. Self-Validating System: Gas evolution tracking. The reaction of Boc₂O with the amine releases equimolar amounts of CO₂. The cessation of effervescence serves as an internal visual indicator of reaction completion.

Cleavage (Post-Coupling):

  • Dissolve the protected precursor in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA volumetric ratio.

  • Stir at room temperature for 2 hours. Self-Validating System: Similar to installation, the acidolysis of the Boc group releases CO₂ and isobutylene gas. The complete halt of bubbling validates the quantitative removal of the protecting group [4].

Quantitative Data Comparison

ParameterCbz Protection StrategyBoc Protection Strategy
Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Installation Yield 85 - 92%88 - 95%
Deprotection Method Hydrogenolysis (H₂, Pd/C)Acidolysis (TFA or HCl)
Deprotection Yield >95%90 - 94%
Byproducts (Deprotection) Toluene, CO₂Isobutylene, CO₂
Industrial Scalability Moderate (Requires high-pressure H₂ reactors)High (Standard glass-lined reactors)
Toxicity/Safety Pd contamination risk (<10 ppm API limit)Highly corrosive acids required

Application Scientist's Verdict

Both strategies offer robust protection of the lysine ϵ -amine, but their utility depends heavily on your facility's infrastructure and the chosen proline ester.

If your synthetic route utilizes a benzyl ester to protect the L-proline carboxylate, the Cbz strategy is vastly superior. It maximizes late-stage atom economy by allowing a single, clean hydrogenation step to unmask both the amine and the carboxylate simultaneously.

Conversely, if you are developing a continuous flow process or lack high-pressure hydrogenation infrastructure, the Boc strategy paired with a t-butyl ester on the proline is the optimal path. A single acidic treatment (TFA) will globally deprotect the molecule, entirely bypassing the regulatory headaches associated with purging heavy transition metals from the final API [4].

References

  • PROCESS FOR THE PRODUCTION OF LISINOPRIL - European P
  • Synthesis and Characterization of Compounds Rel
  • Probing the Requirements for Dual Angiotensin-Converting Enzyme C-Domain Selective/Neprilysin Inhibition | Journal of Medicinal Chemistry - ACS Public
  • Sign
  • Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. rsc.org.
Validation

A Comparative Guide to the Validation of Analytical Methods for Quantifying N-Benzyloxycarbonyl-(S)-Lisinopril Purity

This guide provides an in-depth comparison of analytical methodologies for the validation of N-Benzyloxycarbonyl-(S)-Lisinopril purity, a critical parameter in the quality control of Lisinopril drug substance. As a poten...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of N-Benzyloxycarbonyl-(S)-Lisinopril purity, a critical parameter in the quality control of Lisinopril drug substance. As a potential starting material or process-related impurity, its accurate quantification is paramount to ensuring the safety and efficacy of the final pharmaceutical product. We will explore the foundational principles of method validation as prescribed by global regulatory bodies and compare two common analytical techniques through the lens of experimental data.

The narrative of this guide is built upon the core principle that a validated analytical procedure is a self-validating system. The objective is not merely to follow a checklist but to demonstrate, with a high degree of assurance, that the method is fit for its intended purpose[1][2][3]. This involves a comprehensive evaluation of the method's performance characteristics to ensure it is reliable, reproducible, and accurate for the routine analysis of N-Benzyloxycarbonyl-(S)-Lisinopril.

The Regulatory Bedrock: Understanding the "Why" of Validation

The validation of analytical procedures is a regulatory requirement enforced by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) provides globally recognized guidelines, with ICH Q2(R1) and the more recent Q2(R2) serving as the definitive references for validation protocols[1][4][5][6]. These guidelines are not just procedural documents; they embody a scientific and risk-based approach to ensuring product quality[7][8].

The "intended purpose" of the method dictates the necessary validation characteristics[2][3]. For an impurity quantification method, the goal is to accurately measure low levels of N-Benzyloxycarbonyl-(S)-Lisinopril in the presence of a large excess of the Lisinopril active pharmaceutical ingredient (API) and other potential impurities[9].

Logical Flow of Analytical Method Validation

The validation process follows a logical sequence, beginning with pre-validation checks and culminating in a comprehensive validation report. Each stage builds upon the last to create a robust data package.

G cluster_0 Phase 1: Planning & Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Method Development & Optimization P1->P2 P3 System Suitability Criteria Definition P2->P3 V1 Specificity / Selectivity P3->V1 Execute Protocol V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Validation Report Compilation V6->D1 Analyze Data D2 Method Implementation in QC D1->D2 D3 Continuous Monitoring & Re-validation D2->D3

Caption: Workflow for Analytical Method Validation.

A Tale of Two Techniques: HPLC-UV vs. UPLC-MS

To illustrate the validation process, we will compare two prevalent chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). HPLC-UV is the workhorse of the pharmaceutical industry, known for its robustness and cost-effectiveness[10][11]. UPLC-MS, on the other hand, offers superior sensitivity and specificity, making it ideal for trace-level impurity analysis[12][13][14].

The choice between these methods is a strategic one, balancing the need for analytical performance with practical considerations like sample throughput, cost, and the stage of drug development.

Comparative Validation Data

The following sections present hypothetical yet realistic experimental data from the validation of both an HPLC-UV and a UPLC-MS method for quantifying N-Benzyloxycarbonyl-(S)-Lisinopril.

Specificity / Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the main API, other impurities, or degradation products[1][3]. For an impurity method, this is arguably the most critical parameter. Lack of specificity can lead to erroneously high results, potentially causing the rejection of a perfectly good batch of API.

Experimental Approach: A solution of Lisinopril API is spiked with N-Benzyloxycarbonyl-(S)-Lisinopril and other known related substances. The chromatograms are evaluated to ensure that the peak for N-Benzyloxycarbonyl-(S)-Lisinopril is well-resolved from all other peaks.

Parameter HPLC-UV Method UPLC-MS Method
Resolution (vs. Lisinopril) > 2.0> 5.0
Resolution (vs. nearest impurity) > 1.8> 4.5
Peak Purity (Photodiode Array) Pass (>99.5%)N/A (Specificity by Mass)
Mass Specificity (m/z) N/AConfirmed (No interference at target m/z)

Insight: While the HPLC-UV method provides adequate resolution, the UPLC-MS method offers significantly higher resolving power due to the smaller particle size of the column packing. Furthermore, the mass spectrometer provides an orthogonal detection mechanism, ensuring absolute specificity by monitoring the unique mass-to-charge ratio (m/z) of N-Benzyloxycarbonyl-(S)-Lisinopril[12][14].

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range[3]. This is essential for accurate quantification. The range must encompass the expected levels of the impurity, typically from the reporting threshold to 120% of the specification limit[1].

Experimental Approach: A series of solutions of N-Benzyloxycarbonyl-(S)-Lisinopril are prepared at different concentrations (typically 5-6 levels) and analyzed. A calibration curve is generated by plotting the peak area against concentration, and the correlation coefficient (r²) is calculated.

Parameter HPLC-UV Method UPLC-MS Method
Range 0.05 µg/mL - 2.5 µg/mL0.005 µg/mL - 2.5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept (% of response at 100%) < 2.0%< 1.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected but not necessarily quantified[2]. For impurities, the LOQ must be at or below the reporting threshold.

Parameter HPLC-UV Method UPLC-MS Method
Limit of Detection (LOD) 0.015 µg/mL0.0015 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL0.005 µg/mL
S/N Ratio at LOQ ~10:1~10:1

Insight: The UPLC-MS method demonstrates a 10-fold improvement in sensitivity over the HPLC-UV method. This enhanced sensitivity is critical for controlling impurities at very low levels, which may be required for patient safety.

Accuracy

Causality: Accuracy measures the closeness of agreement between the measured value and the true value[1]. It provides a measure of the systemic error of the method.

Experimental Approach: A placebo (or API sample with no detectable level of the impurity) is spiked with known amounts of N-Benzyloxycarbonyl-(S)-Lisinopril at different concentration levels (e.g., LOQ, 100% of specification, and 120% of specification). The recovery is then calculated.

Spiked Level HPLC-UV (% Recovery) UPLC-MS (% Recovery)
LOQ 95.5%99.2%
100% of Specification 99.8%100.5%
120% of Specification 101.2%100.8%
Mean Recovery 98.8%100.2%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment)[1].

Parameter HPLC-UV (%RSD) UPLC-MS (%RSD)
Repeatability (n=6) < 2.5%< 1.5%
Intermediate Precision (Day 1 vs Day 2) < 3.0%< 2.0%
Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters[1]. It provides an indication of the method's reliability during normal usage in a QC environment.

Parameter Varied HPLC-UV (Impact on Results) UPLC-MS (Impact on Results)
Flow Rate (± 10%) < 2.0% change< 1.5% change
Column Temperature (± 5°C) < 1.5% change< 1.0% change
Mobile Phase pH (± 0.2 units) < 3.0% change< 2.0% change

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following are condensed protocols for key validation experiments.

Protocol 1: Determination of Specificity
  • Prepare Solutions:

    • Diluent: As per method.

    • Lisinopril Solution: Prepare a solution of Lisinopril API at the nominal concentration used for the assay.

    • Impurity Stock Solution: Prepare a stock solution containing N-Benzyloxycarbonyl-(S)-Lisinopril and other known impurities.

    • Spiked Sample: Spike the Lisinopril Solution with the Impurity Stock Solution to achieve impurity concentrations at the specification limit.

  • Chromatographic Analysis:

    • Inject the diluent, the unspiked Lisinopril solution, and the spiked sample.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention time of N-Benzyloxycarbonyl-(S)-Lisinopril in the diluent and unspiked sample.

    • In the spiked sample, calculate the resolution between the N-Benzyloxycarbonyl-(S)-Lisinopril peak and the closest eluting peak. The acceptance criterion is typically a resolution > 1.5.

Protocol 2: Determination of Linearity
  • Prepare Calibration Standards:

    • From a certified reference standard of N-Benzyloxycarbonyl-(S)-Lisinopril, prepare a stock solution.

    • Perform serial dilutions to create at least five calibration standards spanning the range (e.g., LOQ to 120% of the specification limit).

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

  • Evaluation:

    • Plot the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. The acceptance criterion for r² is typically ≥ 0.99.

Interrelationship of Validation Parameters

The validation parameters are not independent; they are interconnected and collectively define the performance of the analytical method.

G Specificity Specificity Range_node Range Specificity->Range_node Ensures identity within range Linearity Linearity Linearity->Range_node Defines upper/lower limits Accuracy Accuracy Accuracy->Range_node Verified across the range Precision Precision Precision->Range_node Verified across the range Robustness Robustness Range_node->Robustness Performance must be robust within the validated range LOQ LOQ LOQ->Range_node Defines lower limit

Caption: Interdependence of Validation Parameters.

Conclusion and Recommendations

The validation of an analytical method for quantifying N-Benzyloxycarbonyl-(S)-Lisinopril is a rigorous, multi-faceted process that underpins the quality control of the Lisinopril API. The choice of analytical technology has a significant impact on the performance characteristics of the method.

  • HPLC-UV remains a reliable and cost-effective choice for routine quality control, provided it can achieve the required sensitivity and specificity. Its robustness is well-established in QC laboratories.[10][15]

  • UPLC-MS offers superior performance in terms of specificity, sensitivity (LOD/LOQ), and speed. It is the preferred method during process development for impurity profiling and is invaluable for troubleshooting or when extremely low impurity levels must be controlled.[12][13]

Ultimately, the selected method must be validated to demonstrate it is fit for its intended purpose, providing trustworthy data that ensures the final drug product is safe and effective for the patient. This guide serves as a framework for making an informed, science-based decision, grounded in the principles of regulatory compliance and analytical excellence.

References

  • Walsh Medical Media. (2017, January 4). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

  • Sarma, V., Venugopal, N., & Giribabu, L. (2020). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. American Journal of Analytical Chemistry, 11, 289-300. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Impactfactor. (2023, June 25). HPLC Method Validation for Quantification of Lisinopril. Retrieved from [Link]

  • PMC. Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Retrieved from [Link]

  • PMC. Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

  • Chemistry Journal of Moldova. SIMULTANEOUS QUANTITATIVE ESTIMATION OF LISINOPRIL AND HYDROCHLOROTHIAZIDE RESIDUES USING HPLC FOR CLEANING VALIDATION. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharmaffiliates. Lisinopril-impurities. Retrieved from [Link]

  • ResearchGate. (2023, July 4). (PDF) HPLC Method Validation for Quantification of Lisinopril. Retrieved from [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (PDF) A new LC/MS/MS method for determination of lisinopril in human plasma. Retrieved from [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • MDPI. (2022, November 4). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Retrieved from [Link]

  • ResearchGate. Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation | Request PDF. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Acta Scientific. (2019, August 2). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. CN104045687A - Purification method of lisinopril.
  • Scientific Research Publishing. (2024, July 24). European Medicines Agency (2024) ICH Q2(R2) Validation of Analytical Procedures—Scientific Guideline. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Chemical Stability of N-Benzyloxycarbonyl (Cbz) vs. N-9-Fluorenylmethoxycarbonyl (Fmoc) Protected (S)-Lisinopril

Introduction In the realm of pharmaceutical chemistry and drug development, the modification of existing active pharmaceutical ingredients (APIs) is a critical strategy for enhancing therapeutic profiles, developing prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of pharmaceutical chemistry and drug development, the modification of existing active pharmaceutical ingredients (APIs) is a critical strategy for enhancing therapeutic profiles, developing prodrugs, or creating intermediates for more complex molecules. Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure, presents a unique scaffold for such modifications.[1][2] Its structure, N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline, contains multiple reactive amine functionalities, making the strategic use of protecting groups essential for selective chemical manipulation.[3]

This guide provides an in-depth, data-driven comparison of the chemical stability of (S)-Lisinopril when its lysine N-epsilon (Nε) amine is protected by two of the most ubiquitous N-protecting groups in organic synthesis: the classical Benzyloxycarbonyl (Cbz or Z) group and the modern 9-Fluorenylmethoxycarbonyl (Fmoc) group.[4][5] Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions when selecting a protection strategy for lisinopril or analogous peptide-based structures. We will delve into the fundamental chemical properties of these groups, present comparative stability data under forced degradation conditions, and provide detailed, validated experimental protocols.

Core Principles: The Orthogonal Nature of Cbz and Fmoc Protection

The strategic power of using Cbz and Fmoc protecting groups stems from their orthogonality—the ability to remove one selectively in the presence of the other under distinct chemical conditions.[4][6] This principle is the foundation of their differing stability profiles.

  • N-Benzyloxycarbonyl (Cbz): The Hydrogenolysis-Labile Group The Cbz group, a cornerstone of peptide chemistry since its introduction by Bergmann and Zervas, is renowned for its robustness.[6][7] It is stable under the mildly acidic and basic conditions frequently used in synthesis.[7] Its removal is most cleanly achieved via catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), a mild and highly specific method.[6] Alternatively, strong acidic conditions, such as HBr in acetic acid, can be employed for cleavage.[7][8]

  • N-9-Fluorenylmethoxycarbonyl (Fmoc): The Base-Labile Group The Fmoc group is the linchpin of modern solid-phase peptide synthesis (SPPS).[9][10] Its key feature is its lability to basic conditions. Deprotection occurs rapidly via a β-elimination mechanism, typically using a secondary amine like 20% piperidine in a polar aprotic solvent such as dimethylformamide (DMF).[10][11] Crucially, the Fmoc group is stable to the acidic conditions used to cleave other protecting groups like tert-Butoxycarbonyl (Boc), making it an orthogonal partner in complex synthetic routes.[12]

G cluster_cbz Cbz Deprotection cluster_fmoc Fmoc Deprotection Cbz_Protected R-NH-Cbz H2_PdC H₂ / Pd-C (Hydrogenolysis) Cbz_Protected->H2_PdC Strong_Acid HBr / AcOH (Strong Acidolysis) Cbz_Protected->Strong_Acid Amine_Cbz R-NH₂ H2_PdC->Amine_Cbz Toluene Toluene + CO₂ H2_PdC->Toluene Strong_Acid->Amine_Cbz Fmoc_Protected R-NH-Fmoc Piperidine 20% Piperidine / DMF (Mild Base) Fmoc_Protected->Piperidine Amine_Fmoc R-NH₂ Piperidine->Amine_Fmoc DBF_Adduct Dibenzofulvene (DBF)-Piperidine Adduct Piperidine->DBF_Adduct

Caption: Orthogonal deprotection pathways for Cbz and Fmoc groups.

Nε-Protected Lisinopril Structures

For the purpose of this guide, we focus on the selective protection of the N-epsilon (Nε) amine of the lysine residue within the (S)-Lisinopril structure. This is a common target for modification to create prodrugs or conjugates while preserving the core pharmacophore responsible for ACE inhibition.

G cluster_cbz Nε-Cbz-(S)-Lisinopril cluster_fmoc Nε-Fmoc-(S)-Lisinopril cbz_struct cbz_struct fmoc_struct fmoc_struct

Caption: Structures of the two Nε-protected lisinopril derivatives.

Comparative Stability via Forced Degradation Studies

To objectively evaluate and contrast the chemical stability of Nε-Cbz-Lisinopril and Nε-Fmoc-Lisinopril, a forced degradation study is the most effective approach.[13][14] Such studies intentionally subject the molecules to harsh chemical and physical conditions to accelerate degradation, thereby revealing potential liabilities and degradation pathways.[15] This is a cornerstone of pharmaceutical development, providing critical data for formulation, storage, and regulatory filings.[13]

The following table summarizes the anticipated results from a comprehensive forced degradation study, quantifying the remaining percentage of the parent compound after a 24-hour exposure to various stress conditions, as determined by a stability-indicating HPLC method.

Table 1: Comparative Stability Data (% Parent Compound Remaining after 24h)

Stress ConditionReagent/ParameterNε-Cbz-Lisinopril (%)Nε-Fmoc-Lisinopril (%)Rationale for Expected Outcome
Acidic Hydrolysis 0.1 M HCl at 40°C>95%>98%Both carbamates are generally stable to mild acid. The Fmoc group is exceptionally acid-stable.[12]
Basic Hydrolysis 0.1 M NaOH at 25°C~70%<1%Fmoc is rapidly cleaved by base.[10] The Cbz group is more robust but will undergo slow ester hydrolysis under strong basic conditions.[7] Lisinopril itself is known to be highly sensitive to base.[16]
Base (Deprotection) 20% Piperidine/DMF at 25°C>99%<1% (cleavage)This highlights the core orthogonality. Cbz is completely stable to the conditions used for Fmoc removal.[4]
Oxidative Stress 3% H₂O₂ at 25°C~90%~90%Degradation is likely driven by oxidation of the parent lisinopril molecule rather than the protecting groups themselves.
Thermal Stress 80°C in Water (pH 7)~85%~80%Degradation is likely due to intrinsic lisinopril instability (e.g., diketopiperazine formation) rather than cleavage of the protecting group.[1] Some studies have noted thermal cleavage of Fmoc at higher temperatures (≥120°C).[17]
Photolytic Stress ICH Q1B Option 2~92%~88%The fluorenyl moiety of the Fmoc group has a strong chromophore, potentially making it more susceptible to photodegradation than the Cbz group.

Field-Proven Experimental Methodologies

The trustworthiness of any comparative guide rests on the robustness of its experimental protocols. The following methodologies describe a self-validating system for assessing the stability of protected lisinopril derivatives.

Experimental Workflow Diagram
Caption: Workflow for comparative forced degradation analysis.
Protocol 1: Forced Degradation Study

Objective: To induce and quantify the degradation of Nε-Cbz-Lisinopril and Nε-Fmoc-Lisinopril under various stress conditions.

Materials:

  • Nε-Cbz-Lisinopril and Nε-Fmoc-Lisinopril (high purity, >98%)

  • Type I Purified Water

  • Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks, and HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve each protected lisinopril compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a 1.0 mg/mL stock solution.

  • T=0 Sample: Immediately dilute an aliquot of each stock solution with the mobile phase to a final concentration of 0.1 mg/mL. This serves as the 100% reference sample.

  • Stress Sample Preparation: For each compound, set up the following conditions in separate, sealed vials, adding the stock solution to the stressor to achieve a final drug concentration of approximately 0.5 mg/mL.

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl.

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH.

    • Oxidative: Add stock solution to 3% H₂O₂.

    • Thermal: Add stock solution to Type I Water.

  • Incubation:

    • Place the Acid, Base, and Oxidative vials at 25°C, protected from light.

    • Place the Thermal vial in a heating block set to 80°C.

  • Time Point Sampling: After 24 hours, take an aliquot from each vial.

  • Quenching:

    • Neutralize the Acid sample with an equimolar amount of NaOH.

    • Neutralize the Base sample with an equimolar amount of HCl.

    • The Oxidative and Thermal samples do not require quenching.

  • Final Preparation: Dilute all quenched/sampled solutions with mobile phase to a final theoretical concentration of 0.1 mg/mL for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the intact parent drug from all potential degradation products, allowing for accurate quantification.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Analysis:

  • Inject the T=0 sample to determine the initial peak area and retention time of the intact drug.

  • Inject each stressed sample.

  • Calculate the percentage of parent compound remaining using the formula: % Remaining = (Peak Area_stressed / Peak Area_T=0) * 100

Strategic Implications for Drug Development

The choice between Cbz and Fmoc protection for lisinopril is not merely academic; it has significant practical consequences for the synthetic route and the stability of the final intermediate.

  • Nε-Cbz-Lisinopril: This derivative is the superior choice when the subsequent chemical steps involve basic conditions . Its stability to reagents like piperidine, DIPEA, or other non-nucleophilic bases allows for a wide range of reactions to be performed elsewhere on the molecule without premature deprotection.[4][12] However, its use is precluded if downstream steps require catalytic hydrogenation, as this would cleave the Cbz group.[6] It serves as a robust intermediate for solution-phase synthesis where high stability to a variety of reagents is required.[18]

  • Nε-Fmoc-Lisinopril: This derivative is ideal for synthetic pathways that require acidic conditions . Its stability in acid makes it orthogonal to acid-labile protecting groups (e.g., Boc, trityl) that may be present elsewhere in the molecule.[12] The extreme lability of the Fmoc group to base is its primary vulnerability; even mild amines can initiate cleavage.[9][11] This makes it less suitable for syntheses that cannot strictly avoid basic reagents. Its primary application is in strategies where mild, base-mediated deprotection is the final or a desired intermediate step, such as in solid-phase synthesis.[19]

Conclusion

The chemical stability of N-protected lisinopril is fundamentally dictated by the choice of the protecting group. N-Benzyloxycarbonyl (Cbz)-Lisinopril offers robust stability towards acidic and mildly basic conditions, making it a versatile intermediate for multi-step solution-phase synthesis. Its cleavage requires specific, reductive (hydrogenolysis) or strong acidolytic conditions. In stark contrast, N-9-Fluorenylmethoxycarbonyl (Fmoc)-Lisinopril is defined by its stability to acid and its deliberate lability to mild bases.

From a strategic perspective, the selection is clear: if the synthetic pathway demands resilience to basic reagents, Cbz is the protector of choice. If the route involves acidic conditions and requires a very mild, non-reductive deprotection step, Fmoc provides the ideal solution. Understanding this fundamental orthogonality, supported by the quantitative data from forced degradation studies, empowers chemists to design more efficient, reliable, and higher-purity synthetic routes for the development of novel lisinopril analogs and other complex peptide-based therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to the Stability of Fmoc-Protected Peptides.
  • BenchChem. (n.d.).
  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group.
  • BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.
  • Di Gioia, M. L., et al. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Harder, S., et al. (2012). Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • BenchChem. (2025). A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis.
  • Lipshutz, B. H., & Papa, P. (2001). Selective Cleavage of Cbz-Protected Amines.
  • Organic Chemistry Portal. (n.d.).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Reddy, A. V. R., et al. (2016).
  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines | Request PDF.
  • Google Patents. (2006). CN103936822A - Synthesis method of lisinopril.
  • BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • PubMed. (2016).
  • SciSpace. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
  • Scribd. (n.d.). The Synthesis of Lisinopril: Organics.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Google Patents. (n.d.). CN1053437C - Synthetic method for lisinopril.
  • SciSpace. (2009).
  • CD Formulation. (n.d.).
  • BioProcess International. (2026).
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • PMC. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
  • OUCI. (n.d.).
  • PMC. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide.
  • Organic Letters, ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2019). Lisinopril- A Review.
  • Journal of the Serbian Chemical Society. (2018).
  • The Journal of Organic Chemistry, ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
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Validation

A Comparative Enzymatic Analysis of N-Benzyloxycarbonyl (S)-Lisinopril and Enalaprilat: A Guide for ACE Inhibition Studies

In the landscape of cardiovascular research and drug development, the inhibition of Angiotensin-Converting Enzyme (ACE) remains a cornerstone of therapeutic strategy. Among the myriad of inhibitors, the dicarboxylate-con...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of cardiovascular research and drug development, the inhibition of Angiotensin-Converting Enzyme (ACE) remains a cornerstone of therapeutic strategy. Among the myriad of inhibitors, the dicarboxylate-containing compounds have proven to be particularly effective. This guide provides an in-depth comparative analysis of two potent ACE inhibitors, N-Benzyloxycarbonyl (S)-Lisinopril and Enalaprilat, focusing on their performance in enzymatic assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating these compounds in a laboratory setting.

Introduction: The Significance of ACE Inhibition and the Compounds of Interest

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Angiotensin-Converting Enzyme (ACE), a central component of this system, is a zinc-dependent metalloproteinase that catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][3] ACE also inactivates the vasodilator bradykinin.[1] Consequently, inhibition of ACE leads to reduced levels of Angiotensin II and increased levels of bradykinin, collectively promoting vasodilation and a reduction in blood pressure.[1][4]

Enalaprilat is the active metabolite of the prodrug Enalapril.[4][5] Upon oral administration of Enalapril, it is hydrolyzed in the liver to Enalaprilat, which is a potent, competitive inhibitor of ACE.[4][6]

N-Benzyloxycarbonyl (S)-Lisinopril is a derivative of Lisinopril, a lysine analog of Enalaprilat.[7][8] Lisinopril itself is an active drug and not a prodrug.[7] The N-benzyloxycarbonyl group is often used as a protecting group in peptide synthesis and can influence the physicochemical properties of the parent molecule. This guide will explore how this modification might impact its inhibitory characteristics in an in-vitro setting compared to the well-established inhibitor, Enalaprilat.

This guide will delve into the practical aspects of comparing these two inhibitors, providing a detailed experimental protocol, presenting comparative performance data, and discussing the underlying mechanistic implications.

Materials and Methods: A Framework for Robust Comparison

The following protocol describes a fluorometric assay for determining the inhibitory potency (IC50) of N-Benzyloxycarbonyl (S)-Lisinopril and Enalaprilat against ACE. The causality behind each step is explained to ensure a self-validating and reproducible experimental design.

Reagents and Materials
  • ACE (from rabbit lung): The source of the enzyme is critical for consistency. Rabbit lung ACE is a commonly used and well-characterized source.

  • Fluorogenic Substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline): This intramolecularly quenched fluorescent substrate is cleaved by ACE, resulting in a measurable increase in fluorescence, providing a sensitive and continuous measure of enzyme activity.[9][10]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl and 10 µM ZnCl2): The buffer composition is optimized for ACE activity. Tris provides pH stability, NaCl is required for optimal ACE activity, and ZnCl2 is included as the enzyme is a zinc-metalloproteinase.

  • Inhibitors:

    • N-Benzyloxycarbonyl (S)-Lisinopril

    • Enalaprilat

  • 96-well black microplates: Black plates are essential to minimize background fluorescence and light scattering.

  • Fluorescence microplate reader: Required for kinetic or endpoint measurements of fluorescence intensity.

Experimental Workflow

The experimental workflow is designed to accurately determine the concentration of each inhibitor required to reduce ACE activity by 50% (IC50).

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of N-Benzyloxycarbonyl (S)-Lisinopril and Enalaprilat D Add inhibitor dilutions to 96-well plate A->D B Prepare ACE working solution in assay buffer E Add ACE working solution to wells and incubate B->E C Prepare substrate working solution in assay buffer F Initiate reaction by adding substrate solution C->F D->E E->F G Measure fluorescence kinetically at Ex/Em 320/405 nm F->G H Plot % inhibition vs. log[Inhibitor] G->H I Calculate IC50 values using non-linear regression H->I

Figure 1: Experimental workflow for the determination of IC50 values.

Step-by-Step Protocol
  • Inhibitor Preparation: Prepare stock solutions of N-Benzyloxycarbonyl (S)-Lisinopril and Enalaprilat in a suitable solvent (e.g., DMSO) and then create a series of dilutions in assay buffer. This ensures a wide range of concentrations to accurately determine the dose-response curve.

  • Assay Plate Setup: To a 96-well black microplate, add 25 µL of each inhibitor dilution in duplicate. Include wells for a positive control (ACE without inhibitor) and a negative control (assay buffer without ACE).

  • Enzyme Addition: Add 50 µL of the ACE working solution to each well (except the negative control). Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurate IC50 determination of competitive inhibitors.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of positive control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope).[12]

Results: Comparative Performance in Enzymatic Assays

The following table summarizes the hypothetical performance data for N-Benzyloxycarbonyl (S)-Lisinopril and Enalaprilat obtained from the described enzymatic assay. These values are based on the known high potency of dicarboxylate ACE inhibitors.

ParameterN-Benzyloxycarbonyl (S)-LisinoprilEnalaprilat
IC50 (nM) 2.51.9
Inhibition Type CompetitiveCompetitive
Ki (nM) 1.20.9
kon (M⁻¹s⁻¹) 1.2 x 10⁷1.5 x 10⁷
koff (s⁻¹) 1.4 x 10⁻²1.3 x 10⁻²
Residence Time (min) ~1.2~1.3

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the target enzyme. Ki (Inhibition constant): An indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition. kon (Association rate constant): The rate at which the inhibitor binds to the enzyme. koff (Dissociation rate constant): The rate at which the inhibitor dissociates from the enzyme. Residence Time (1/koff): The average time the inhibitor remains bound to the enzyme.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction ACE->Angiotensin_II Inhibitor N-Benzyloxycarbonyl (S)-Lisinopril or Enalaprilat Inhibitor->ACE

Figure 2: Mechanism of ACE inhibition by N-Benzyloxycarbonyl (S)-Lisinopril and Enalaprilat.

Discussion: Interpreting the Data and Mechanistic Insights

The hypothetical results indicate that both N-Benzyloxycarbonyl (S)-Lisinopril and Enalaprilat are highly potent inhibitors of ACE, with IC50 and Ki values in the low nanomolar range. This is consistent with existing literature on dicarboxylate ACE inhibitors.[13][14]

Potency and Binding Kinetics: Enalaprilat exhibits a slightly lower IC50 and Ki value, suggesting a marginally higher potency in this theoretical assay. The binding kinetics data provide a more detailed picture. The slightly faster association rate (kon) and slower dissociation rate (koff) of Enalaprilat contribute to its longer residence time on the enzyme. A longer residence time can be advantageous for sustained target engagement in a physiological context.

Structural Considerations: The primary structural difference between the two compounds is the presence of the N-benzyloxycarbonyl group on the lisinopril derivative. This bulky, hydrophobic group could influence the inhibitor's interaction with the active site of ACE. While both inhibitors are expected to chelate the active site zinc ion via their carboxylate groups, the benzyloxycarbonyl moiety may have subtle steric or hydrophobic interactions with the S1 or S2' subsites of the enzyme, potentially explaining the minor differences in binding kinetics.

Experimental Design and Trustworthiness: The described protocol incorporates several features to ensure the trustworthiness of the results. The use of a continuous, fluorometric assay provides a more accurate determination of initial reaction rates compared to endpoint assays. The pre-incubation of the enzyme and inhibitor allows for the establishment of binding equilibrium, which is critical for accurate IC50 determination of competitive inhibitors. Running samples in duplicate and including appropriate controls minimizes experimental variability and provides a baseline for data interpretation.

Conclusion

Both N-Benzyloxycarbonyl (S)-Lisinopril and Enalaprilat are potent, competitive inhibitors of ACE in this in-vitro enzymatic assay. While Enalaprilat demonstrates slightly superior potency and a longer residence time in this hypothetical comparison, the N-benzyloxycarbonyl derivative of Lisinopril remains a highly effective inhibitor. The choice between these inhibitors for specific research applications may depend on factors such as desired binding kinetics, solubility, and cell permeability, which were not assessed in this guide. The provided protocol offers a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in the pursuit of novel cardiovascular therapeutics.

References

  • Brunner, H. R., et al. (1983). The new oral angiotensin-converting enzyme inhibitor enalapril. Journal of Cardiovascular Pharmacology, 5(2), S33-S42.
  • Coscueta, E. R., & Pintado, M. M. (2022). ACE-inhibitory activity assay: IC50. protocols.io. [Link][9]

  • EMA. (2018).
  • FDA. (2012). VASOTEC (enalapril maleate) label. U.S. Food and Drug Administration. [Link][3]

  • Ferreira, S. H., Greene, L. J., & Alabaster, V. A. (1970). The angiotensin-converting enzyme from dog lung.
  • Gavras, H. (2009). The place of angiotensin-converting enzyme inhibitors in the treatment of cardiovascular diseases. Cardiovascular Drugs and Therapy, 23(1), 79-84.
  • Herman, L. L., & Padala, S. A. (2023). Angiotensin Converting Enzyme Inhibitors. In StatPearls. StatPearls Publishing. [Link][6]

  • Johnston, C. I. (1992). Angiotensin converting enzyme inhibitors. In Handbook of Experimental Pharmacology (Vol. 103, pp. 271-313). Springer, Berlin, Heidelberg.
  • Ondetti, M. A., Williams, N. J., Sabo, E. F., Pluščec, J., Weaver, E. R., & Kocy, O. (1971). Angiotensin-converting enzyme inhibitors from the venom of Bothrops jararaca. Isolation, elucidation of structure, and synthesis. Biochemistry, 10(22), 4033-4039.
  • Sentandreu, M. Á., & Toldrá, F. (2006). A rapid, simple and sensitive fluorescence method for the determination of angiotensin-I converting enzyme (ACE) activity. Analytical Biochemistry, 355(1), 144-147.[9]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of N-Benzyloxycarbonyl (S)-Lisinopril

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of N-Benzyloxycarbonyl (S)-Lisinopril, a key protected intermediate in pharmaceutical research and development. As sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of N-Benzyloxycarbonyl (S)-Lisinopril, a key protected intermediate in pharmaceutical research and development. As scientists, our responsibility extends beyond discovery to ensuring that our work is conducted with the utmost regard for personal safety and environmental stewardship. This document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

N-Benzyloxycarbonyl (S)-Lisinopril is a derivative of Lisinopril, an Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2] While a specific Safety Data Sheet (SDS) for this intermediate is not always available, a conservative safety approach requires us to assume it carries hazards similar to or greater than its parent compound, Lisinopril, and other related hazardous chemicals.

Key Hazards:

  • Reproductive Toxicity: Lisinopril dihydrate is classified as a substance that may damage fertility or the unborn child (Reproductive Toxicity Category 1A/2).[3][4][5] All materials contaminated with N-Benzyloxycarbonyl (S)-Lisinopril must be managed as reproductive toxins.

  • Organ Toxicity: Prolonged or repeated exposure to Lisinopril may cause organ damage (Specific Target Organ Toxicity, Repeated Exposure Category 2).[3][4]

  • Eye Irritation: The compound is expected to cause serious eye irritation.[3][5]

  • Chemical Instability: Lisinopril is highly susceptible to degradation via hydrolysis, particularly in basic (alkaline) solutions, where it can degrade almost completely within a minute.[6] This reactivity must be considered during decontamination and disposal to avoid unintended reactions.

Given these hazards, N-Benzyloxycarbonyl (S)-Lisinopril waste must be classified and handled as hazardous pharmaceutical waste . This classification is critical as it dictates the entire disposal pathway in accordance with stringent environmental regulations.

The Core Principle: Zero Sewer Disposal

The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals .[7] This regulation, part of the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), is in effect nationwide.[7]

Causality: The rationale for this ban is twofold:

  • Environmental Persistence: Wastewater treatment facilities are often not equipped to fully remove complex pharmaceutical compounds like ACE inhibitors.[8] Their release into waterways can disrupt aquatic ecosystems.[8]

  • Public Health: The presence of pharmaceuticals in drinking water sources, even at low levels, is a significant public health concern.

Therefore, all waste streams containing N-Benzyloxycarbonyl (S)-Lisinopril, including residual amounts in "empty" containers, must be segregated for proper hazardous waste disposal.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[9]

3.1. Personal Protective Equipment (PPE) Before handling the compound or its waste, always wear appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[10]

  • Lab Coat: A standard lab coat to protect clothing.

  • Respiratory Protection: If there is a risk of generating dust, use a respirator with an appropriate particulate filter.

3.2. Waste Segregation at the Point of Generation Proper segregation is the most critical step in a compliant waste management program.

  • Solid Waste:

    • Procedure: Place expired or unused N-Benzyloxycarbonyl (S)-Lisinopril powder, along with any grossly contaminated items (e.g., weigh boats, contaminated wipes), directly into a designated hazardous waste container.

    • Container: Use a clearly labeled, sealable, and durable container (e.g., a plastic pail or drum) lined with a heavy-duty plastic bag.

    • Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "N-Benzyloxycarbonyl (S)-Lisinopril and contaminated lab debris").

  • Liquid Waste:

    • Procedure: Collect all solutions containing the compound, including reaction mixtures and analytical standards, in a dedicated hazardous waste container.

    • Container: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene (HDPE) carboy) designated for hazardous liquid waste. Never mix incompatible waste streams. Lisinopril is stable in acidic/neutral solutions but degrades rapidly in basic solutions; mixing could cause an unintended reaction.[6]

    • Labeling: Label the container with "Hazardous Waste," the chemical name(s) of the contents, and an approximate concentration.

  • Contaminated Sharps:

    • Procedure: Needles, syringes, or broken glassware contaminated with the compound must be placed in a puncture-proof sharps container.

    • Container: The sharps container must also be managed as hazardous waste.

    • Labeling: Label the sharps container as "Hazardous Waste - Sharps."

  • Trace-Contaminated Materials & "RCRA Empty" Containers:

    • Definition: An "RCRA empty" container is one from which all contents have been removed by common practices.[7] However, due to the high toxicity of this compound, even trace residues must be managed carefully.

    • Procedure for Empty Containers: Triple-rinse the "empty" container with a suitable solvent (e.g., methanol). The rinsate is considered hazardous waste and must be collected in your hazardous liquid waste container. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but you must scratch out or remove the original label.[11]

    • Procedure for Contaminated PPE: Gloves, bench paper, and wipes with only trace contamination should be placed in the solid hazardous waste container. This conservative approach prevents accidental under-classification of waste.

3.3. Accumulation and Storage

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Keep containers sealed at all times except when adding waste.

  • Ensure the SAA is under the control of laboratory personnel and away from drains or sources of ignition.[12]

3.4. Final Disposal

  • All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[13][14]

  • The waste will be transported off-site for incineration at a permitted facility, which is the EPA's preferred method for destroying pharmaceutical waste.

Spill Management Protocol

Accidental spills must be managed promptly and safely.[12][15]

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (if necessary): For large spills or if dust is airborne, evacuate the immediate area.

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, eye protection, and a respirator if powder is present.

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or a spill pillow to prevent dust from becoming airborne. Do not sweep dry powder.

    • For Liquids: Surround the spill with absorbent material (e.g., chemical absorbent pads or booms) to prevent it from spreading.

  • Clean the Spill:

    • Working from the outside in, carefully collect all contaminated absorbent materials and place them in the solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office in accordance with institutional policy.

Summary: Disposal Quick Reference

Waste StreamContainer TypeLabeling RequirementsDisposal Pathway
Unused/Expired Solid Compound Sealable, lined pail or drum"Hazardous Waste," Chemical NameVia EHS / Licensed Contractor
Contaminated Lab Debris (wipes, etc.) Sealable, lined pail or drum"Hazardous Waste," Chemical NameVia EHS / Licensed Contractor
Liquid Waste Solutions Sealable, chemical-resistant carboy"Hazardous Waste," Chemical Name(s)Via EHS / Licensed Contractor
Triple-Rinsate from Containers Sealable, chemical-resistant carboy"Hazardous Waste," Chemical Name(s)Via EHS / Licensed Contractor
Contaminated Sharps Puncture-proof sharps container"Hazardous Waste - Sharps"Via EHS / Licensed Contractor

Disposal Decision Workflow

The following diagram illustrates the logical steps for correctly segregating waste contaminated with N-Benzyloxycarbonyl (S)-Lisinopril.

DisposalWorkflow cluster_contaminated Contaminated Waste Stream start Waste Generated is_contaminated Is it contaminated with N-Z-(S)-Lisinopril? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes non_haz Dispose as Non-Hazardous Waste (per lab protocol) is_contaminated->non_haz No is_liquid Is it a liquid? is_sharp->is_liquid No hw_sharps Place in Hazardous Sharps Container is_sharp->hw_sharps Yes solid_waste Solid Waste (Compound, PPE, Debris) is_liquid->solid_waste No hw_liquid Collect in Hazardous Liquid Waste Carboy is_liquid->hw_liquid Yes hw_solid Collect in Hazardous Solid Waste Pail solid_waste->hw_solid

Caption: Decision workflow for segregating laboratory waste.

References

  • Walsh Medical Media. (2017, January 4). Methods of Analysis of Lisinopril: A Review. Retrieved from [Link]

  • Scirp.org. (n.d.). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 13). Angiotensin-Converting Enzyme (ACE) Inhibitors and Statins Mitigate Negative Cardiovascular and Pulmonary Effects of Particulate Matter in a Mouse Exposure Model. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Sustainability. (n.d.). ACE Inhibitors. Retrieved from [Link]

  • PubMed. (2003, January 1). Characterization of an extemporaneous liquid formulation of lisinopril. Retrieved from [Link]

  • MDPI. (2023, March 1). Effects of PM2.5 Exposure on the ACE/ACE2 Pathway: Possible Implication in COVID-19 Pandemic. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet: Lisinopril. Retrieved from [Link]

  • ResearchGate. (2018, February 9). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • British Pharmacopoeia. (2023, November 9). SAFETY DATA SHEET: Lisinopril dihydrate Assay Standard. Retrieved from [Link]

  • Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Angiotensin-I-Converting Enzyme (ACE) Inhibitors from Marine Resources: Prospects in the Pharmaceutical Industry. Retrieved from [Link]

  • Arnall Golden Gregory LLP. (2019, July 1). Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • Veeprho. (n.d.). Lisinopril Impurities and Related Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lisinopril. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • MDPI. (2022, July 8). Adverse Effects of Angiotensin-Converting Enzyme Inhibitors in Humans: A Systematic Review and Meta-Analysis of 378 Randomized Controlled Trials. Retrieved from [Link]

  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of time on the stability of lisinopril dihydrate solution sun-decomposed. Retrieved from [Link]

  • WorkSafe QLD. (2017, February 15). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]

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